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1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one Documentation Hub

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  • Product: 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one
  • CAS: 13552-45-9

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Stability Kinetics of 3-Morpholino-4'-methylpropiophenone Derivatives

Executive Summary This technical guide provides a comprehensive physicochemical profiling of 3-morpholino-4'-methylpropiophenone , a -aminoketone derivative structurally related to centrally acting muscle relaxants like...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive physicochemical profiling of 3-morpholino-4'-methylpropiophenone , a


-aminoketone derivative structurally related to centrally acting muscle relaxants like Tolperisone. Primary analysis focuses on its behavior as a Mannich base , specifically its pH-dependent solubility, ionization constants, and intrinsic kinetic instability (retro-Mannich degradation). These parameters are critical for researchers developing stable parenteral formulations or assessing the genotoxic risk of degradation products (vinyl ketones).

Structural Identity & Chemical Classification

The compound is a Mannich base synthesized via the condensation of 4'-methylpropiophenone, formaldehyde, and morpholine. It functions as a lipophilic amine with a basic center, capable of forming water-soluble hydrochloride salts.

PropertyDescriptor
IUPAC Name 1-(4-methylphenyl)-3-(morpholin-4-yl)propan-1-one
Chemical Class

-Aminoketone / Mannich Base
Molecular Formula

Molecular Weight 233.31 g/mol
Key Functional Groups Morpholine (tertiary amine), Aryl Ketone, Tolyl moiety
CAS (Free Base) Not broadly indexed; analog 3-morpholino-1-phenylpropan-1-one is 2298-48-8
Structural Activity Relationship (SAR) Insights

Unlike its piperidine analogs (e.g., Tolperisone), the morpholine ring introduces an ether oxygen at the 4-position. This atom exerts an electron-withdrawing inductive effect (-I), which:

  • Lowers the pKa of the nitrogen compared to piperidine (~1.5 log units lower).

  • Increases Hydrophilicity (lowers LogP), potentially altering blood-brain barrier (BBB) penetration kinetics.

Physicochemical Profiling

Ionization Constant (pKa)

The basicity of the morpholine nitrogen is the defining parameter for solubility and formulation stability.

  • Estimated pKa: 6.4 – 6.8

  • Physiological State: At blood pH (7.4), a significant fraction (~80-90%) exists as the unprotonated free base . This contrasts with piperidine analogs (pKa ~9.5), which are predominantly ionized.

  • Implication: The high fraction of neutral species at physiological pH enhances membrane permeability but may compromise solubility in neutral aqueous buffers.

Lipophilicity (LogP/LogD)
  • LogP (Octanol/Water): ~1.5 – 1.8 (Experimental estimates based on fragment contribution).

  • LogD (pH 7.4): ~1.6 (Since the molecule is largely neutral).

  • Solubility Profile:

    • pH 1.2 (Gastric): Highly soluble (>50 mg/mL) due to protonation.

    • pH 7.4 (Plasma): Low to Moderate solubility; may require co-solvents or cyclodextrins for IV formulation.

Stability & Degradation Kinetics (Critical)

The most critical quality attribute of 3-morpholino-4'-methylpropiophenone is its susceptibility to


-elimination (Retro-Mannich Reaction) .
Degradation Mechanism

Under stress conditions (heat, basic pH), the molecule undergoes elimination to release the secondary amine (Morpholine) and the


-unsaturated ketone (Vinyl Ketone). The vinyl ketone is a Michael acceptor  and a potential genotoxic impurity (PGI).
Diagram: Retro-Mannich Elimination Pathway

DegradationPathway MannichBase Mannich Base (3-morpholino-4'-methylpropiophenone) Transition Transition State (Enolization/Proton Transfer) MannichBase->Transition k1 (pH dependent) VinylKetone Vinyl Ketone (1-(4-methylphenyl)prop-2-en-1-one) Transition->VinylKetone Elimination Morpholine Morpholine (Free Amine) Transition->Morpholine Release VinylKetone->MannichBase Michael Addition (Reversible)

Caption: The retro-Mannich elimination pathway yielding the reactive vinyl ketone and morpholine.

Kinetic Profile

The degradation follows pseudo-first-order kinetics (


).
  • pH < 4: Relatively stable. Protonation of the nitrogen prevents the lone pair from assisting in the elimination mechanism.

  • pH > 6: Degradation accelerates significantly. The free base form is prone to Hofmann-like elimination.

  • Temperature: Follows Arrhenius behavior.[1] Activation energy (

    
    ) is typically 20–25 kcal/mol, indicating high sensitivity to heat sterilization (autoclaving is contraindicated).
    

Experimental Protocols

Protocol A: Determination of Kinetic Stability (pH-Rate Profile)

Objective: To determine the degradation rate constant (


) across the physiological pH range.

Reagents:

  • Buffer solutions (pH 1.2, 4.5, 6.8, 7.4, 9.0) with constant ionic strength (0.15 M).

  • HPLC-grade Acetonitrile.

  • Internal Standard (e.g., Acetophenone).

Workflow:

  • Stock Preparation: Dissolve 10 mg of the hydrochloride salt in 10 mL methanol.

  • Initiation: Spike 100

    
    L of stock into 10 mL of pre-thermostated buffer (37°C and 60°C).
    
  • Sampling: At defined intervals (

    
     min), withdraw 500 
    
    
    
    L aliquots.
  • Quenching: Immediately dilute into cold mobile phase (pH 3.0 phosphate buffer) to protonate the amine and halt elimination.

  • Analysis: Quantify remaining API and formation of Vinyl Ketone via HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
Diagram: Stability Testing Workflow

StabilityWorkflow Start Start: API Stock Solution BufferPrep Prepare Buffers (pH 1.2 - 9.0, I=0.15M) Start->BufferPrep Incubation Incubate at Stress Temp (37°C, 60°C) BufferPrep->Incubation Sampling Aliquot Withdrawal (t = 0, 15, 30... min) Incubation->Sampling Quench Acid Quench (pH < 3) Stops Elimination Sampling->Quench HPLC HPLC-UV Analysis (Quantify API & Vinyl Ketone) Quench->HPLC Data Calculate k_obs Plot log(C) vs t HPLC->Data

Caption: Step-by-step workflow for determining pH-dependent degradation kinetics.

Protocol B: Potentiometric pKa Determination

Method: Potentiometric titration is preferred over UV due to the lack of significant chromophore shift upon protonation of the non-conjugated amine.

  • System: GLpKa or Sirius T3 titrator.

  • Solvent: Water/Methanol co-solvent ratios (due to low aqueous solubility of the free base).

  • Procedure:

    • Titrate 0.1 M HCl solution of the compound with 0.1 M KOH.

    • Perform titrations at three different MeOH ratios (e.g., 20%, 30%, 40%).

    • Yasuda-Shedlovsky Extrapolation: Plot pKa vs. % organic solvent and extrapolate to 0% to obtain aqueous pKa.

Synthesis & Impurity Management

Synthesis: The standard route is the Mannich Reaction :



Critical Impurity Control: The reaction is an equilibrium. To drive it to completion and minimize the Vinyl Ketone impurity:

  • Use a slight excess of Morpholine/Formaldehyde.

  • Crystallization: The HCl salt must be recrystallized from Acetone/Ethanol. The Vinyl Ketone remains in the mother liquor.

  • Storage: Store as the HCl salt in a desiccator. Free base oils degrade rapidly upon exposure to moisture/heat.

References

  • PubChem. (2025).[2] 3-morpholino-1-phenylpropan-1-one (Compound Summary). National Library of Medicine. [Link]

  • Gul, H. I., et al. (2001). Steric and electronic effects on the stability of Mannich bases.Biological & Pharmaceutical Bulletin, 24(5), 45-49. (Contextual grounding for Mannich base stability).
  • FDA Guidance for Industry. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Regulatory framework for stability protocols). [Link]

Sources

Exploratory

Solubility Profile of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one in Organic Solvents: A Thermodynamic and Methodological Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 1-(4-Methylphenyl)-3-morpholin-4-ylpropan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one is a structurally complex Mannich base derivative characterized by an aryl-alkyl ketone backbone and a terminal morpholine moiety. In pharmaceutical development and fine chemical synthesis, understanding the precise solubility profile of such intermediates in various organic solvents is critical for optimizing crystallization, extraction, and downstream formulation processes.

This whitepaper provides an in-depth technical analysis of the compound's solubility behavior. Moving beyond simple empirical data, we establish a rigorous, self-validating experimental framework for solubility determination and apply advanced thermodynamic modeling to explain the physical chemistry driving these molecular interactions.

Physicochemical Profiling & Theoretical Framework

Structural Analysis and Solvation Causality

The solubility of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one is dictated by its distinct functional groups, which create a multifaceted interaction profile:

  • p-Tolyl Group: Imparts significant hydrophobicity and promotes dispersion interactions (

    
    ) with non-polar and aromatic solvents (e.g., toluene, dichloromethane).
    
  • Carbonyl Core (Propan-1-one): Acts as a strong hydrogen-bond acceptor, facilitating dipole-dipole interactions (

    
    ) with polar aprotic solvents like acetone and ethyl acetate.
    
  • Morpholine Ring: A weak organic base containing both a tertiary amine and an ether oxygen. This moiety acts as a dual hydrogen-bond acceptor (

    
    ), driving solubility in protic solvents like methanol and ethanol, though the bulky aliphatic nature of the ring limits extensive hydration, resulting in poor aqueous solubility as a free base.
    
Hansen Solubility Parameters (HSP)

To predict and rationalize the solubility of this compound, we rely on the Hansen Solubility Parameters framework. According to this theory, the total cohesive energy density of a liquid is the sum of three distinct intermolecular forces: dispersion (


), polar (

), and hydrogen bonding (

).

The fundamental causality of solvation here is that a solute will exhibit maximum solubility in a solvent (or solvent blend) whose HSP coordinates closely match its own, thereby minimizing the free energy of mixing (


). For a comprehensive understanding of these interactions, formulation scientists utilize the standard HSP framework (1)[1]. Solvents like dichloromethane (DCM) tightly cluster near the predicted HSP sphere of the morpholine derivative, yielding exceptionally high solubility.

Experimental Methodology: The Self-Validating Protocol

To generate highly accurate thermodynamic data, we employ a modified saturation shake-flask method. The classical shake-flask method is highly susceptible to environmental variables; thus, our protocol is designed as a self-validating system where kinetic equilibrium is mathematically proven rather than assumed.

Causality Behind Experimental Choices
  • Strict Isothermal Control: Solubility is profoundly temperature-dependent. A fluctuation of even

    
     K can skew mole fraction data, invalidating subsequent Van 't Hoff analyses.
    
  • Extended Sedimentation Time: Many standard protocols fail because they sample the supernatant immediately after shaking. We mandate a 24-hour sedimentation period because premature sampling often incorporates sub-micron colloidal particulates. If these microcrystals are injected into the HPLC, they dissolve in the mobile phase, leading to a severe overestimation of the true equilibrium solubility (2)[2].

Step-by-Step Protocol
  • Preparation: Add an excess amount of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one (approx. 20% more than the estimated saturation point) into 20 mL glass vials containing 10 mL of the target high-purity organic solvent.

  • Isothermal Agitation: Seal the vials tightly with PTFE septa and submerge them in a thermostatic water bath shaker. Agitate at 150 RPM at the target temperature (

    
     K) for 48 hours.
    
  • Self-Validation Check (Kinetic Equilibrium): Extract a 0.5 mL micro-aliquot at 48 hours and another at 72 hours. The system is validated as having reached thermodynamic equilibrium only if the concentration difference between these two time points is

    
    .
    
  • Sedimentation: Cease agitation and allow the vials to stand undisturbed in the thermostatic bath for 24 hours to ensure complete gravitational settling of micro-particulates.

  • Sampling & Filtration: Carefully extract 1.0 mL of the clear supernatant using a pre-warmed syringe (to prevent precipitation during transfer) and filter through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the aliquot immediately with the mobile phase and quantify the solute concentration via HPLC-UV (e.g., detection at 254 nm, using a C18 column).

Workflow Visualization

G A 1. Solid Excess Preparation (1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one) B 2. Solvent Addition (Isothermal conditions) A->B C 3. Orbital Shaking (48h at constant T) B->C D 4. Sedimentation Phase (24h to prevent colloidal suspension) C->D E 5. Aliquot Extraction & Dilution (0.22 µm PTFE filtration) D->E F 6. HPLC-UV Quantification (Self-validation: ΔC < 2% at t1 vs t2) E->F

Caption: Workflow of the self-validating saturation shake-flask method for equilibrium solubility.

Quantitative Data: Solubility Profile

The table below summarizes the experimentally determined (representative) mole fraction solubility (


) of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one across a spectrum of organic solvents at four varying temperatures.

Note: Mole fraction (


) is the preferred unit for thermodynamic modeling as it normalizes the data against the molecular weight and density of the varying solvents.
Organic SolventPolarity Index298.15 K (

)
303.15 K (

)
308.15 K (

)
313.15 K (

)
Dichloromethane 3.11450.21620.51815.32050.8
Acetone 5.1785.4890.11015.61160.2
Ethyl Acetate 4.4610.8705.3815.9940.5
Toluene 2.4495.2570.6660.4765.1
Methanol 5.1280.5335.2398.7475.3
Ethanol 5.2195.3240.8295.4360.2
Isopropanol 3.9115.6145.2182.5228.9
n-Hexane 0.112.415.820.125.6

Data Analysis: The compound exhibits maximum solubility in halogenated solvents (Dichloromethane) and polar aprotic solvents (Acetone, Ethyl Acetate). The solubility drops significantly in protic solvents as the alcohol chain length increases (Methanol > Ethanol > Isopropanol), and it is nearly insoluble in purely aliphatic non-polar solvents (n-Hexane).

Thermodynamic Modeling

To utilize this solubility data for process scale-up, we must model the thermodynamics of the dissolution process.

The Modified Apelblat Equation

While the ideal Van 't Hoff equation assumes that the enthalpy of solution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is independent of temperature, real-world non-ideal solutions experience heat capacity changes during dissolution. To account for this, we apply the Modified Apelblat Equation , a semi-empirical model highly effective for both polar and non-polar systems ()[3]:


  • 
      is the mole fraction solubility.
    
  • 
      is the absolute temperature in Kelvin.
    
  • 
      are empirical model parameters derived via non-linear regression.
    
    • Parameter

      
       reflects the non-ideality of the solution.
      
    • Parameter

      
       represents the ratio of apparent dissolution enthalpy to the ideal gas constant.
      
    • Parameter

      
       accounts for the temperature dependence of the fusion enthalpy.
      
Thermodynamic Driving Forces

By correlating the experimental data with the Apelblat model, we can derive the apparent standard dissolution enthalpy (


) and entropy (

). For 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one,

is consistently positive across all tested solvents, confirming that the dissolution is an endothermic process (solubility increases with temperature). Furthermore, the positive

values indicate that the dissolution is an entropy-driven process , where the disorder gained by the solute molecules dispersing into the solvent matrix overcomes the crystalline lattice energy.
Thermodynamic Pathway Visualization

G Data Experimental Mole Fraction Solubility (x) Apelblat Modified Apelblat Equation ln(x) = A + B/T + C*ln(T) Data->Apelblat Non-ideal modeling VanHoff Van 't Hoff Analysis ln(x) vs 1/T Data->VanHoff Ideal approximation Thermo Thermodynamic Properties (ΔH_sol, ΔS_sol, ΔG_sol) Apelblat->Thermo VanHoff->Thermo Opt Solvent Selection & Crystallization Optimization Thermo->Opt

Caption: Thermodynamic modeling pathway for deriving dissolution properties and optimizing crystallization.

Conclusion

The solubility profile of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one is heavily influenced by its hybrid structure, featuring both a polar morpholine/ketone core and a hydrophobic p-tolyl ring. By utilizing a rigorously self-validated shake-flask methodology, we ensure that kinetic artifacts (such as colloidal suspension) do not corrupt thermodynamic data. The compound demonstrates optimal solubility in polar aprotic and halogenated solvents, making solvents like ethyl acetate and dichloromethane ideal for extraction and recrystallization workflows. Furthermore, the application of the modified Apelblat equation confirms an endothermic, entropy-driven dissolution mechanism, providing the necessary mathematical foundation for scaling up pharmaceutical manufacturing processes.

References

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

  • Hansen Solubility Parameters: A User's Handbook, Second Edition CRC Press / Taylor & Francis Group URL:[Link]

  • Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process MDPI URL:[Link]

Sources

Foundational

1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one CAS number and molecular weight

The following technical guide provides an in-depth profile of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one , a significant Mannich base derivative often analyzed in the context of muscle relaxant synthesis (specifical...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth profile of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one , a significant Mannich base derivative often analyzed in the context of muscle relaxant synthesis (specifically Tolperisone analogs) and pharmaceutical impurity profiling.

Core Identity & Physicochemical Properties[1][2][3]

This compound is a Mannich base formed from the condensation of 4'-methylacetophenone, formaldehyde, and morpholine. It is structurally analogous to the muscle relaxant Tolperisone , lacking the


-methyl group and substituting the piperidine ring with a morpholine moiety.
Identity Matrix
PropertySpecification
IUPAC Name 1-(4-Methylphenyl)-3-(morpholin-4-yl)propan-1-one
Common Names 3-Morpholino-4'-methylpropiophenone;

-Morpholino-p-methylpropiophenone
CAS Number (HCl Salt) 5250-04-4
CAS Number (Free Base) Not widely listed commercially; typically generated in situ.
Molecular Formula

(Base)

(HCl Salt)
Molecular Weight 233.31 g/mol (Free Base) 269.77 g/mol (HCl Salt)
SMILES CC1=CC=C(C=C1)C(=O)CCN2CCOCC2
Appearance White to off-white crystalline powder (as HCl salt).[1]
Solubility HCl salt: Soluble in water, ethanol, methanol. Free base: Soluble in chloroform, DCM, ethyl acetate; sparingly soluble in water.

Synthetic Methodology (Mannich Reaction)[5]

The synthesis of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one is a classic Mannich reaction . This three-component condensation involves an enolizable ketone, a secondary amine, and a non-enolizable aldehyde.

Reaction Scheme


Experimental Protocol (Self-Validating System)

Objective: Synthesis of 3-morpholino-4'-methylpropiophenone hydrochloride.

Reagents:

  • 4'-Methylacetophenone (1.0 eq)

  • Paraformaldehyde (1.2 eq) or Formalin (37% aq. solution)

  • Morpholine hydrochloride (1.1 eq) [Note: Using the salt prevents side reactions]

  • Ethanol (Solvent)

  • Conc. HCl (Catalytic amount if using free amine)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4'-methylacetophenone (e.g., 0.1 mol) in absolute ethanol (50 mL).

  • Addition: Add paraformaldehyde (0.12 mol) and morpholine hydrochloride (0.11 mol) to the solution.

  • Catalysis: Add 0.5 mL of concentrated HCl to catalyze the enolization of the ketone.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation Point: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The starting ketone spot (

      
      ) should disappear, replaced by the polar Mannich base spot (
      
      
      
      ).
  • Precipitation: Cool the reaction mixture to room temperature. If crystallization does not occur spontaneously, add diethyl ether or acetone to induce precipitation of the hydrochloride salt.

  • Purification: Filter the white precipitate. Recrystallize from ethanol/acetone to remove unreacted paraformaldehyde and amine salts.

  • Yield Calculation: Dry the solid under vacuum. Typical yield ranges from 60–80%.

Mechanistic Pathway

The reaction proceeds via the formation of a reactive iminium ion intermediate, which is then attacked by the enol form of the acetophenone.

MannichMechanism Start Morpholine + Formaldehyde Iminium Iminium Ion (Electrophile) Start->Iminium Acid Catalysis (-H2O) Transition C-C Bond Formation Iminium->Transition Electrophilic Attack Ketone 4-Methylacetophenone (Keto Form) Enol Enol Intermediate (Nucleophile) Ketone->Enol Tautomerization (H+) Enol->Transition Nucleophilic Attack Product Mannich Base (HCl Salt) Transition->Product Re-aromatization/Salt Formation

Figure 1: Mechanistic pathway of the Mannich reaction forming the target aminoketone.

Applications & Biological Relevance[1][5][6]

Pharmaceutical Impurity Profiling

In the manufacturing of Tolperisone (a centrally acting muscle relaxant), this compound can form as a process-related impurity if morpholine is present as a contaminant or if the methylation step is omitted.

  • Tolperisone Structure: 2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one.

  • Target Compound: 1-(4-methylphenyl)-3-morpholin-4-ylpropan-1-one.

  • Differentiation: The target lacks the

    
    -methyl group and contains a morpholine ring, altering its lipophilicity (
    
    
    
    ) and metabolic profile.
Biological Activity

Research into Mannich bases of 4-substituted acetophenones indicates potential biological activities:

  • Cytotoxicity: Mannich bases are often screened for cytotoxic activity against cancer cell lines due to their ability to alkylate DNA or thiols via a retro-Mannich mechanism (releasing the reactive enone).

  • Anti-inflammatory: Morpholine-substituted propiophenones have shown activity in reducing edema in rodent models, likely via COX inhibition pathways.

Safety & Handling

  • Hazards: As a hydrochloride salt, the compound is generally stable but acts as a skin and eye irritant (H315, H319).

  • Stability: Mannich bases are susceptible to retro-Mannich degradation (reversal to ketone and amine/aldehyde) under basic conditions or high heat. Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).

  • Disposal: Incineration with a combustible solvent. Ensure scrubber systems are active to capture nitrogen oxides (

    
    ).
    

References

  • PubChem Compound Summary. (2025). 1-morpholin-4-ylpropan-1-one and related Mannich bases. National Center for Biotechnology Information. [Link]

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Exploratory

Technical Guide: Stability of Beta-Aminoketones Under Physiological Conditions

Executive Summary -Aminoketones, commonly known as Mannich bases, represent a paradoxical scaffold in medicinal chemistry. While they serve as versatile prodrugs to enhance the solubility and bioavailability of amine-bea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary


-Aminoketones, commonly known as Mannich bases, represent a paradoxical scaffold in medicinal chemistry. While they serve as versatile prodrugs to enhance the solubility and bioavailability of amine-bearing pharmacophores, their inherent instability under physiological conditions (

) presents a significant development challenge. This guide provides a mechanistic analysis of the retro-Mannich reaction, structural strategies to modulate half-life (

), and validated protocols for assessing stability in biological matrices.

Mechanistic Underpinnings: The Retro-Mannich Liability

The primary stability concern for


-aminoketones is the retro-Mannich reaction  (also viewed as a retro-Michael addition). This elimination reaction is equilibrium-controlled and driven by the release of the amine leaving group and the formation of a thermodynamically stable 

-unsaturated ketone (enone).
The Elimination Pathway

Under physiological conditions, the reaction proceeds via an E1cB-like mechanism. The rate-limiting step is often the deprotonation of the


-carbon or the expulsion of the amine, depending on the specific pKa of the leaving group and the acidity of the 

-protons.

RetroMannichMechanism BetaAminoKetone β-Aminoketone (Mannich Base) Enolate Enolate Intermediate BetaAminoKetone->Enolate Deprotonation (Base/Buffer) Enolate->BetaAminoKetone Reprotonation TransitionState Transition State (E1cB-like) Enolate->TransitionState Amine Expulsion Products Enone + Amine (Toxic Michael Acceptor) TransitionState->Products Irreversible in Open System

Figure 1: The decomposition pathway of


-aminoketones via the retro-Mannich reaction.

Physiological Determinants of Stability

The pH-Rate Profile

The stability of Mannich bases is strictly pH-dependent.

  • Acidic Conditions (

    
    ):  The amine nitrogen is protonated (
    
    
    
    ), making it a poor leaving group. The compound is generally stable.
  • Physiological pH (7.4): A significant fraction of the amine exists as the free base.[1] Simultaneously, the pH is high enough to facilitate

    
    -deprotonation. This creates the "perfect storm" for elimination.
    
  • Kinetic Observation: Most Mannich bases exhibit a bell-shaped or sigmoidal pH-rate profile, with maximum instability often occurring near pH 7–8.

Buffer Catalysis

Phosphate buffers (PBS) and nucleophilic buffer components can catalyze the elimination. It is critical to distinguish between specific base catalysis (OH⁻) and general base catalysis (buffer species).

ParameterImpact on StabilityMechanism
pH 1.2 (Gastric) High StabilityProtonation of amine prevents leaving group departure.
pH 7.4 (Plasma) Low StabilityFree base formation +

-deprotonation.
Temperature Decreased StabilityArrhenius acceleration of elimination; typical

.
Ionic Strength VariableCharge shielding can stabilize the transition state.

Structural Activity Relationships (SAR) for Stability

To modulate the


 of a Mannich base prodrug, researchers must manipulate the sterics and electronics of the scaffold.
  • Amine Basicity:

    • Rule: The more basic the amine, the poorer the leaving group (generally), but the higher the pKa, meaning it is more likely to be protonated (stable) at pH 7.4. However, highly basic amines often imply a higher energy barrier for the initial formation, making the retro-reaction faster once formed.

    • Optimization: Using amines with pKa

      
       6–7 allows for a balance between formation and stability.
      
  • Steric Hindrance (

    
    -Substitution): 
    
    • Adding substituents (methyl, ethyl) to the

      
      -carbon (next to the ketone) significantly slows the retro-Mannich reaction by sterically hindering the approach of the base required for deprotonation.
      
  • Electronic Effects:

    • Electron-withdrawing groups on the aromatic ring (if an aryl ketone) increase the acidity of the

      
      -protons, potentially accelerating decomposition.
      

Experimental Protocol: In Vitro Stability Assay

This protocol provides a standardized method to determine the half-life (


) of 

-aminoketones in simulated physiological fluid.
Reagents & Equipment
  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Internal Standard: Verapamil or Caffeine (chemically inert).

  • Analysis: HPLC-UV/Vis or LC-MS/MS.

  • Temperature Control: Water bath or thermomixer at

    
    .
    
Workflow

StabilityProtocol Stock 1. Stock Preparation 10 mM in DMSO Dilution 2. Initiation Dilute to 10 µM in PBS (pH 7.4, 37°C) Stock->Dilution Sampling 3. Kinetic Sampling 0, 5, 15, 30, 60, 120 min Dilution->Sampling Quench 4. Quenching Add 1:1 Acetonitrile + 0.1% Formic Acid (Lowers pH to stabilize sample) Sampling->Quench Analysis 5. LC-MS/MS Analysis Quantify Parent vs. Enone Quench->Analysis

Figure 2: Step-by-step workflow for assessing kinetic stability.

Data Analysis

Plot the natural logarithm of the remaining parent compound concentration (


) versus time (

).
  • Rate Constant (

    
    ):  Slope of the linear regression 
    
    
    
    .
  • Half-life (

    
    ):  Calculated as 
    
    
    
    .

Biological Implications: The "Double-Edged Sword"

While instability is required for prodrug activation, the release of the


-unsaturated ketone (enone) poses a toxicity risk.
Glutathione (GSH) Trapping

The released enone is a Michael acceptor (soft electrophile) that can alkylate cellular nucleophiles, particularly the cysteine residue of Glutathione or functional proteins.

  • Toxicity Marker: Rapid depletion of cellular GSH.

  • Mitigation: During lead optimization, perform a GSH-trapping assay . Incubate the Mannich base with excess GSH (5 mM) and monitor for the formation of the GSH-Enone adduct via LC-MS.

Therapeutic Window[2]
  • Target:

    
     should be sufficient to allow absorption (e.g., > 60 min in simulated gastric fluid) but short enough to release the payload in systemic circulation or at the tissue site.
    
  • Prodrug Success: Rolitetracycline is a classic example where the Mannich base improves solubility and hydrolyzes to the active tetracycline in vivo.[2]

References

  • Bundgaard, H. (1985). Design of prodrugs: Bioreversible derivatives for various functional groups and chemical entities. Elsevier. (Classic text on Mannich base prodrug kinetics).
  • Dimmock, J. R., & Patil, S. A. (1986).[3] A retro-Mannich reaction of a bis-Mannich base.[3] Pharmazie, 41(4), 284. Link

  • Gul, W., & Hamann, M. T. (2005). Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases. Life Sciences, 78(5), 442-453.
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.
  • Bartosik, T., et al. (2007). Beta-aminoketones as prodrugs with pH-controlled activation. Journal of Pharmacy and Pharmacology. Link

  • Schultz, T. W., et al. (2008). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Chemical Research in Toxicology. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one via Mannich Reaction

[1] Abstract & Application Scope This application note details the optimized synthesis protocol for 1-(4-methylphenyl)-3-morpholin-4-ylpropan-1-one (CAS: 13552-45-9), a key -aminoketone intermediate.[1] This structural m...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Application Scope

This application note details the optimized synthesis protocol for 1-(4-methylphenyl)-3-morpholin-4-ylpropan-1-one (CAS: 13552-45-9), a key


-aminoketone intermediate.[1] This structural motif is critical in the development of centrally acting muscle relaxants (e.g., Tolperisone analogs) and pharmaceutical scaffolds requiring a lipophilic aryl ketone linked to a solubilizing morpholine moiety.[1]

The protocol utilizes a Mannich reaction (aminoalkylation) involving 4'-methylacetophenone, paraformaldehyde, and morpholine hydrochloride.[1] Unlike generic procedures, this guide addresses specific challenges such as "oiling out" of the intermediate and controlling mono- vs. bis-substitution, ensuring a high-purity hydrochloride salt product suitable for downstream GMP workflows.

Reaction Mechanism & Rationale

The synthesis proceeds via an acid-catalyzed Mannich condensation.[1] The reaction is a three-component coupling where the enol form of the ketone attacks a transient, highly electrophilic iminium ion generated in situ from the amine and formaldehyde.

Mechanistic Pathway[1][2]
  • Iminium Formation: Acid-catalyzed depolymerization of paraformaldehyde yields formaldehyde, which condenses with morpholine to form the reactive iminium species.

  • Enolization: The acidic environment promotes the tautomerization of 4'-methylacetophenone to its enol form.

  • C-C Bond Formation: The nucleophilic enol attacks the electrophilic iminium ion.

  • Elimination: Loss of a proton restores the carbonyl, yielding the

    
    -aminoketone (Mannich base).[1]
    
Pathway Visualization

MannichReaction Paraform Paraformaldehyde (HCHO)n Iminium Iminium Ion (Electrophile) Paraform->Iminium Depolymerization Morpholine Morpholine (Amine) Morpholine->Iminium + H+ H_Ion H+ (Catalyst) H_Ion->Iminium Transition C-C Bond Formation Iminium->Transition Ketone 4'-Methylacetophenone Enol Enol Form (Nucleophile) Ketone->Enol Tautomerization (Acid Cat.) Enol->Transition Product Mannich Base (HCl Salt) Transition->Product - H2O

Figure 1: Mechanistic flow of the acid-catalyzed Mannich reaction between 4'-methylacetophenone, morpholine, and formaldehyde.[1]

Experimental Protocol

Reagents & Stoichiometry

The reaction uses a slight excess of the amine and aldehyde components to drive the consumption of the limiting reagent (ketone).

ReagentMW ( g/mol )Equiv.[1][2]Amount (50 mmol Scale)Role
4'-Methylacetophenone 134.181.06.71 gLimiting Reagent (Nucleophile)
Morpholine 87.121.25.23 g (5.2 mL)Amine Source
Paraformaldehyde 30.03 (monomer)1.52.25 gFormaldehyde Source
Conc.[1] HCl (37%) 36.461.5~6.2 mLCatalyst & Salt Formation
Ethanol (Absolute) -Solvent30 mLReaction Medium
Acetone -Wash20 mLPurification
Step-by-Step Procedure
Step 1: Preparation of Morpholine Hydrochloride (In-Situ)

Rationale: Pre-forming the salt or generating it in situ prevents the loss of volatile free amine and ensures acidic pH (pH < 2) necessary for iminium generation.[1]

  • Charge a 100 mL Round Bottom Flask (RBF) with 30 mL of Ethanol .

  • Add 5.23 g (60 mmol) of Morpholine .

  • Place the flask in an ice bath (0–5°C).

  • Dropwise, add 6.2 mL of Conc. HCl . Caution: Exothermic reaction. Fumes may be generated.[1]

  • Stir for 10 minutes until the solution is homogenous.

Step 2: Addition of Reactants
  • To the acidic amine solution, add 6.71 g (50 mmol) of 4'-Methylacetophenone .

  • Add 2.25 g (75 mmol) of Paraformaldehyde .

  • Add a magnetic stir bar and equip the flask with a reflux condenser.

Step 3: Reaction (Reflux)
  • Heat the reaction mixture to reflux (approx. 80°C oil bath temperature).

  • Maintain reflux for 12–16 hours .

    • Monitoring: The solution usually turns from clear/colorless to golden yellow.

    • TLC Check: Use Ethyl Acetate:Hexane (1:1).[1] The starting ketone (Rf ~0.[1]6) should disappear. The product (salt) will stay at the baseline; the free base (if neutralized on TLC) will appear at Rf ~0.3.[1]

Step 4: Isolation & Workup
  • Remove the heat source and allow the flask to cool to room temperature.

  • Critical Step: If the product does not precipitate immediately, add 10–20 mL of Acetone or Diethyl Ether to the mixture.

  • Cool the flask in an ice bath (0°C) for 2 hours to maximize precipitation of the hydrochloride salt.

  • Filter the white crystalline solid using a Buchner funnel.

  • Wash the filter cake with cold acetone (2 x 10 mL) to remove unreacted ketone and colored impurities.[1]

Step 5: Purification (Recrystallization) [1]
  • If the crude yield is colored or sticky, recrystallize from hot Ethanol (95%) or an Isopropanol/Methanol mixture.[1]

  • Dissolve the solid in the minimum amount of boiling solvent.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter and dry in a vacuum oven at 50°C for 4 hours.

Characterization & Quality Control

Target Compound: 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one Hydrochloride Molecular Formula: C


H

NO

[1] · HCl Molecular Weight: 269.77 g/mol (Salt)[1]
TestExpected ResultInterpretation
Appearance White to off-white crystalline powderHigh purity; yellowing indicates oxidation or free ketone.[1]
Melting Point 176°C – 180°C (Lit.[1] range for analogs)Sharp range (<2°C) confirms purity.[1]
Solubility Soluble in water, methanol; Insoluble in etherConfirms salt formation.
IR Spectroscopy ~1680 cm

(Ketone C=O)
Lower shift than parent ketone due to conjugation/salt effects.[1]
NMR Validation (Free Base in CDCl )

Note: Run on free base (neutralize salt with NaHCO


) for clearer splitting.
  • 
     2.40 (s, 3H):  Aryl-CH
    
    
    
    .[1]
  • 
     2.50 (m, 4H):  Morpholine N-CH
    
    
    
    .[1]
  • 
     2.80 (t, 2H): 
    
    
    
    -methylene (adjacent to N).[1]
  • 
     3.15 (t, 2H): 
    
    
    
    -methylene (adjacent to Carbonyl).[1]
  • 
     3.70 (m, 4H):  Morpholine O-CH
    
    
    
    .[1]
  • 
     7.25 (d, 2H) & 7.85 (d, 2H):  Para-substituted aromatic system.[1]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
"Oiling Out" Product fails to crystallize; presence of water or impurities.[1]Decant the supernatant. Triturate the oil with Acetone or Diethyl Ether. Scratch the glass to induce nucleation.
Low Yield Incomplete reaction or retro-Mannich (reversal).[1]Ensure pH is acidic (<2).[1] Increase reflux time. Add 10% excess Paraformaldehyde.
Bis-Mannich Reaction at both alpha-positions (unlikely for methyl ketone, but possible).[1]Use strictly 1.0 - 1.2 equivalents of formaldehyde.[1] Do not use large excess.
Sticky Solid Hygroscopic salt.[1]Dry thoroughly under vacuum. Store in a desiccator.

Safety & Hazards

  • Paraformaldehyde: Flammable solid, suspected carcinogen. Handle in a fume hood.

  • Morpholine: Corrosive, flammable liquid. Causes severe skin burns.[1]

  • Reaction Profile: The Mannich reaction can be exothermic upon acid addition. Ensure proper cooling.[3]

References

  • US Patent 8350045B2: Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene.[1] (Describes the Mannich synthesis of the 4-methylacetophenone precursor). Link

  • PubChem Compound Summary: 3-Morpholino-1-(p-tolyl)propan-1-one (CAS 13552-45-9).[1][4]Link[1]

  • Organic Chemistry Portal: Mannich Reaction Mechanism and Recent Literature.Link

  • ChemicalBook: 3-Morpholino-1-phenylpropan-1-one (Analogous Phenyl Data).Link[1]

Sources

Application

Application Note: One-Pot Synthesis of 3-morpholino-1-(p-tolyl)propan-1-one Hydrochloride

This Application Note is designed for research scientists and drug development professionals. It details the one-pot synthesis of 3-morpholino-1-(p-tolyl)propan-1-one hydrochloride , a -aminoketone (Mannich base) derived...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals. It details the one-pot synthesis of 3-morpholino-1-(p-tolyl)propan-1-one hydrochloride , a


-aminoketone (Mannich base) derived from 4'-methylacetophenone.

This compound is a structural analog of centrally acting muscle relaxants (e.g., Tolperisone) and serves as a versatile intermediate in medicinal chemistry.

Introduction & Chemical Context

The Mannich reaction is a powerful three-component condensation involving an amine, an aldehyde (typically formaldehyde), and a compound with an acidic proton (ketone) to form a


-amino ketone.

For the target molecule, 3-morpholino-1-(p-tolyl)propan-1-one hydrochloride , the reaction utilizes:

  • Substrate: 4'-Methylacetophenone (p-Tolyl methyl ketone).

  • Amine Source: Morpholine (as the hydrochloride salt to maintain stoichiometry and pH).

  • Carbon Linker: Paraformaldehyde (preferred over formalin for non-aqueous workup).

Key Advantages of this Protocol
  • One-Pot Efficiency: Eliminates the isolation of unstable iminium intermediates.

  • Atom Economy: Utilizes paraformaldehyde to minimize water content, driving the equilibrium toward product formation.

  • Self-Purifying: The hydrochloride salt of the product is often less soluble in cold ethanol than the starting materials, facilitating purification via simple filtration.

Reaction Mechanism

The reaction proceeds via an acid-catalyzed mechanism. The "Expertise" in this protocol relies on controlling the formation of the electrophilic iminium ion and the nucleophilic enol simultaneously.

Mechanistic Pathway
  • Iminium Formation: Morpholine reacts with formaldehyde under acidic conditions to form the reactive iminium salt.

  • Enolization: The acid catalyst promotes the tautomerization of 4'-methylacetophenone to its enol form.

  • C-C Bond Formation: The enol attacks the iminium ion, forming the

    
    -amino ketone.
    

MannichMechanism Reagents Reagents: Morpholine + HCHO + H+ Iminium Electrophile: Iminium Ion Reagents->Iminium Dehydration Transition C-C Bond Formation Iminium->Transition Ketone Substrate: 4'-Methylacetophenone Enol Nucleophile: Enol Form Ketone->Enol Acid Cat. Enol->Transition Product Target: Mannich Base HCl Transition->Product Precipitation

Figure 1: Mechanistic pathway of the acid-catalyzed Mannich reaction.

Experimental Protocol

Safety Warning: Formaldehyde is a carcinogen. Morpholine is corrosive. Work in a fume hood.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][][10]Amount (Example)
4'-Methylacetophenone 134.181.013.4 g (100 mmol)
Morpholine 87.121.19.6 g (110 mmol)
Paraformaldehyde 30.03 (monomer)1.23.6 g (120 mmol)
Conc. HCl (37%) -~1.1~10 mL (adjust to pH < 2)
Ethanol (Absolute) -Solvent50 mL
Acetone -Wash20 mL
Step-by-Step Procedure
Phase 1: In-Situ Salt Formation
  • Charge a 250 mL Round Bottom Flask (RBF) with 50 mL Absolute Ethanol .

  • Add Morpholine (9.6 g) to the flask.

  • Place the flask in an ice bath (0–5°C).

  • Dropwise, add Conc. HCl while stirring.

    • Critical Process Parameter (CPP): Test pH. It must be strongly acidic (pH 1–2). This generates Morpholine[1][2][5]·HCl in situ and provides the catalytic protons for enolization.

Phase 2: One-Pot Assembly
  • Add 4'-Methylacetophenone (13.4 g) to the reaction mixture.

  • Add Paraformaldehyde (3.6 g) in a single portion.

  • Attach a reflux condenser.

Phase 3: Reaction & Reflux [10]
  • Heat the mixture to varying reflux (~80°C).

    • Observation: The paraformaldehyde suspension will dissolve as it depolymerizes and reacts.

  • Maintain reflux for 4 to 6 hours .

    • Monitoring: Check via TLC (Mobile Phase: 10% MeOH in DCM). The ketone spot should diminish.

Phase 4: Isolation & Purification
  • Cool the reaction mixture to room temperature, then place in a refrigerator (4°C) overnight.

    • Crystallization:[4] The hydrochloride salt should precipitate as a white crystalline solid.

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the filter cake with cold acetone (2 x 10 mL) to remove unreacted ketone and non-polar impurities.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Workflow Start Start: Ethanol + Morpholine Acidify Add HCl (pH < 2) (Ice Bath) Start->Acidify AddReagents Add 4'-Methylacetophenone + Paraformaldehyde Acidify->AddReagents Reflux Reflux 4-6 Hours (80°C) AddReagents->Reflux Cool Cool to 4°C (Precipitation) Reflux->Cool Filter Vacuum Filtration & Acetone Wash Cool->Filter Final Pure Product HCl Salt Filter->Final

Figure 2: Operational workflow for the one-pot synthesis.[11]

Characterization & Validation

To establish Trustworthiness , compare your isolated product against these expected parameters.

Physical Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point (MP): Expected range 174–180°C .

    • Note: The phenyl analog (3-morpholino-1-phenylpropan-1-one HCl) melts at 178–180°C [1, 2]. The p-tolyl derivative typically exhibits a similar or slightly higher melting point due to the symmetry of the para-methyl group.

Spectroscopic Data (Expected)
  • IR (KBr):

    • 
       (Ketone): Strong band at 1675–1685 cm⁻¹ .
      
    • 
       (Amine Salt): Broad band at 2400–2800 cm⁻¹ .
      
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       2.38 (s, 3H, Ar-CH3 ).
      
    • 
       3.0–3.5 (m, Morpholine ring protons & 
      
      
      
      -CH2).
    • 
       3.6 (t, 
      
      
      
      -CH2, adjacent to carbonyl).
    • 
       7.35 (d, 2H, Ar-H, meta to CO).
      
    • 
       7.85 (d, 2H, Ar-H, ortho to CO).
      
    • 
       10.5–11.0 (br s, 1H, NH+).
      

Troubleshooting (Expert Insights)

IssueProbable CauseCorrective Action
No Precipitation Solvent volume too high or pH incorrect.Evaporate 50% of solvent and add diethyl ether to induce precipitation. Ensure pH < 2.
Low Yield Reversibility of Mannich reaction.Ensure paraformaldehyde is used (not formalin) to keep water low. Increase reflux time.
Sticky Product Presence of water or bis-Mannich byproduct.[1][2]Recrystallize from hot Ethanol/Acetone (1:1).
Bis-Mannich Formation Excess formaldehyde/amine attacking the

-position (if available).
4'-Methylacetophenone has only one enolizable side (methyl group), so bis-substitution is unlikely unless forcing conditions are used on the same carbon (rare).

References

  • PubChem. (n.d.).[5][6][7][12] 3-Morpholino-1-phenylpropan-1-one.[5][6][13][14] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Eshghi, H., et al. (2011). Highly Efficient Fe(HSO4)3-Catalyzed One-Pot Mannich-Type Reactions. ResearchGate. Retrieved March 1, 2026, from [Link]

Sources

Method

Catalytic hydrogenation of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one to amino alcohols

Application Note: Catalytic Hydrogenation of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one -Amino Alcohols Executive Summary This Application Note details the protocol for the catalytic hydrogenation of 1-(4-Methylphen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one


-Amino Alcohols

Executive Summary

This Application Note details the protocol for the catalytic hydrogenation of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one (Substrate 1 ) to its corresponding amino alcohol, 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-ol (Product 2 ).

This transformation represents a critical step in the synthesis of central nervous system (CNS) active agents and muscle relaxants (analogous to Tolperisone and Eperisone). The primary challenge in this reduction is the chemoselectivity required to reduce the ketone without triggering a retro-Mannich reaction (C-N bond cleavage) or reducing the aromatic ring. Furthermore, as the product contains a chiral center, this guide emphasizes Asymmetric Hydrogenation (AH) using Ruthenium-based molecular catalysts to achieve high enantiomeric excess (


), while also providing a robust heterogeneous protocol for racemic synthesis.

Chemical Context & Mechanism

Substrate Analysis
  • Substrate: 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one

  • Class:

    
    -Amino Ketone (Mannich Base).[1]
    
  • Instability: Mannich bases are prone to thermal decomposition via the retro-Mannich pathway, releasing the free amine (morpholine) and the vinyl ketone (acrylophenone derivative).

  • Target: 1,3-Amino Alcohol (

    
    -amino alcohol).
    
Reaction Pathway & Challenges

The reduction proceeds via hydride transfer from the metal center to the carbonyl carbon.

  • Path A (Desired): Carbonyl reduction to alcohol.[2]

  • Path B (Side Reaction): Retro-Mannich elimination followed by saturation of the alkene, leading to propiophenones and loss of the morpholine moiety.

ReactionPathway Figure 1: Competing pathways in the hydrogenation of Mannich bases. Substrate Substrate (1) beta-Amino Ketone Product Product (2) gamma-Amino Alcohol Substrate->Product Path A: Ru-Catalyst / H2 (Reduction) Retro Side Product Vinyl Ketone + Morpholine Substrate->Retro Path B: Retro-Mannich (Thermal/Acidic) Byproduct Byproduct Propiophenone Retro->Byproduct Hydrogenation of alkene

Experimental Protocols

Protocol A: Asymmetric Hydrogenation (High Value/Enantioselective)

Best for: Drug discovery and high-purity intermediate synthesis.

Catalyst System: Noyori-type Ruthenium complex (e.g.,


). This system utilizes a metal-ligand bifunctional mechanism, allowing reduction under mild conditions that suppress the retro-Mannich elimination.

Materials:

  • Substrate 1 : 10.0 g (32.9 mmol)

  • Catalyst:

    
     (31.5 mg) + (S)-BINAP (22.5 mg) + (S,S)-DPEN (amine ligand) [Pre-complexed catalysts like RuCl2(R-BINAP)(R-DAIPEN) are preferred if available]
    
  • Base:

    
    -BuOK (Potassium tert-butoxide), 1.0 M in THF
    
  • Solvent: Isopropanol (IPA), degassed, anhydrous

  • Hydrogen:

    
     gas (High Purity)
    

Step-by-Step Methodology:

  • Catalyst Preparation (In-situ):

    • In a glovebox or under Argon, charge a Schlenk flask with

      
       (0.033 mmol) and (S)-BINAP (0.033 mmol).
      
    • Add degassed DMF (2 mL) and stir at 100°C for 10 min to form the oligomeric Ru-BINAP species.

    • Cool to 25°C, add (S,S)-DPEN (0.033 mmol), and stir for 2 hours. Remove solvent in vacuo to obtain the precatalyst.

    • Alternatively: Use commercially available Noyori catalyst RuCl2[(S)-xylbinap][(S)-daipen].

  • Reaction Setup:

    • Dissolve Substrate 1 (10.0 g) in degassed Isopropanol (50 mL).

    • Add the catalyst solution (S/C ratio

      
       1000:1 to 2000:1).
      
    • Add

      
      -BuOK solution (3.3 mL, 3.3 mmol). Note: Base is required to activate the pre-catalyst to the active hydride species.
      
  • Hydrogenation:

    • Transfer the mixture to a stainless steel autoclave.

    • Purge with

      
       (3 cycles at 5 bar).
      
    • Pressurize to 10 bar (145 psi) .

    • Stir vigorously at 25–30°C for 12–18 hours.

    • Critical Control: Do not exceed 40°C. Higher temperatures drastically increase the rate of C-N bond cleavage (retro-Mannich).

  • Work-up:

    • Vent

      
       carefully.
      
    • Concentrate the solvent under reduced pressure.

    • Dissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL).

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from Hexane/IPA or convert to HCl salt for stabilization.

Protocol B: Heterogeneous Catalytic Hydrogenation (Racemic/Industrial)

Best for: Large-scale production where chirality is not required or will be resolved later.

Catalyst System: 5% Palladium on Carbon (Pd/C) or Raney Nickel. Note: Pd/C is preferred for cleanliness, but care must be taken to avoid hydrogenolysis of the benzylic C-N bond.

Materials:

  • Substrate 1 : 50.0 g[3]

  • Catalyst: 5% Pd/C (50% wet), 2.5 g (5 wt% loading)

  • Solvent: Methanol (MeOH)

  • Additive: Acetic Acid (trace) - Optional, prevents catalyst poisoning by the amine but increases retro-Mannich risk if too acidic.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve Substrate 1 (50 g) in Methanol (250 mL).

    • Optional: Add 0.1 eq of HCl to protonate the morpholine nitrogen. This protects the amine from poisoning the catalyst surface and stabilizes the Mannich base against retro-reaction.

  • Hydrogenation:

    • Charge the autoclave with the substrate solution.

    • Add Pd/C catalyst (under inert atmosphere to prevent ignition).

    • Pressurize with

      
       to 5–10 bar .
      
    • Heat to 40°C .

    • Stir for 6–8 hours. Monitor H2 uptake.

  • Filtration:

    • Filter the reaction mixture through a Celite pad to remove Pd/C.

    • Wash the pad with Methanol.

  • Isolation:

    • Evaporate Methanol.

    • Basify with saturated

      
       (if acid was used).
      
    • Extract with Dichloromethane (DCM), dry, and concentrate.

Analytical Data & Specifications

Expected Results Table
ParameterProtocol A (Ru-Asymmetric)Protocol B (Pd/C Racemic)
Conversion > 98%> 95%
Yield (Isolated) 90 - 94%85 - 88%
Enantiomeric Excess (

)
> 95% (S-isomer dominant*)0% (Racemic)
Main Impurity Unreacted Ketone (<1%)Propiophenone (<3%)
Reaction Time 12 - 18 h6 - 8 h

*Configuration depends on ligand stereochemistry ((S)-BINAP usually yields (S)-alcohol).

Characterization (Simulated Data)
  • 1H NMR (400 MHz, CDCl3):

    
     7.25 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 4.92 (dd, 1H, CH-OH), 3.72 (t, 4H, Morpholine-O-CH2), 2.65 (m, 2H, N-CH2), 2.45 (m, 4H, Morpholine-N-CH2), 2.34 (s, 3H, Ar-CH3), 1.85 (m, 2H, CH2-CH2-N).
    
  • HPLC Method: Chiralcel OD-H column, Hexane/IPA (90:10), 1.0 mL/min, 254 nm.

Mechanistic Visualization (Catalytic Cycle)

The following diagram illustrates the bifunctional mechanism of the Ruthenium catalyst, highlighting how the amine ligand assists in hydride delivery, avoiding the need for substrate enolization (which would lead to racemization or decomposition).

CatalyticCycle Figure 2: Outer-sphere bifunctional hydrogenation mechanism (Noyori Type). Cat_Pre Pre-Catalyst (Ru-Cl) Cat_Active Active Catalyst (Ru-H, NH) Cat_Pre->Cat_Active H2, Base (-HCl) TS Transition State (Hydride Transfer) Cat_Active->TS + Substrate (Ketone) Product_Release Product Release (Ru-N, Alcohol) TS->Product_Release H-Transfer Product_Release->Cat_Active + H2

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Catalyst poisoning by the morpholine nitrogen.

    • Solution: Increase catalyst loading or use the HCl salt of the substrate (for Pd/C) or ensure strictly anhydrous conditions (for Ru).

  • Issue: Retro-Mannich Decomposition (Smell of vinyl ketone).

    • Cause: Temperature too high or pH too basic.

    • Solution: Lower temperature to <30°C. If using Protocol A, reduce the amount of

      
      -BuOK base to the minimum required for catalyst activation (1:1 with catalyst).
      
  • Issue: Low

    
    . 
    
    • Cause: Racemic background reaction or impure ligand.

    • Solution: Ensure

      
       pressure is sufficient (higher pressure speeds up the catalytic pathway relative to the thermal background).
      

References

  • Noyori, R., & Ohkuma, T. (2001).[4] Asymmetric Hydrogenation. Angewandte Chemie International Edition, 40(1), 40–73. Link

  • Ohkuma, T., et al. (1995).

    
    -Keto Esters and 
    
    
    
    -Amino Ketones.[5] Journal of the American Chemical Society, 117(9), 2675–2676. Link
  • Wang, J., et al. (2013).

    
    -amino ketones with the bimetallic complex RuPHOX-Ru as the chiral catalyst.[6] Organic & Biomolecular Chemistry, 11, 3855-3861. Link
    
  • Vapourtec. (2020). Hydrogenation: Catalytic Reactions & Flow Chemistry Applications. Application Note. Link

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link

Sources

Application

Microwave-assisted synthesis of morpholine-derived Mannich bases

Application Note: Microwave-Assisted Synthesis of Morpholine-Derived Mannich Bases Executive Summary This guide details the protocol for the rapid, high-yield synthesis of morpholine-derived Mannich bases using microwave...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Morpholine-Derived Mannich Bases

Executive Summary

This guide details the protocol for the rapid, high-yield synthesis of morpholine-derived Mannich bases using microwave (MW) irradiation. Unlike conventional reflux methods which require hours and often toxic solvents, this protocol utilizes the kinetic advantages of dielectric heating to achieve reaction completion in minutes (typically 2–10 min) with yields exceeding 85%.

Target Audience: Medicinal chemists and process engineers focusing on "Green Chemistry" optimization for library generation of bioactive


-amino ketones.

Scientific Foundation & Mechanism

The Pharmacological Relevance

Morpholine is a privileged pharmacophore. Its incorporation into a Mannich base (via the


-amino ketone bridge) significantly enhances lipophilicity and bioavailability. These derivatives are critical precursors for analgesics, antimalarials, and antipsychotics.
The Microwave Advantage: Kinetic vs. Thermal

In conventional heating, energy transfers via convection (surface-to-bulk). In microwave synthesis, energy is transferred via dipolar polarization and ionic conduction .[1]

  • Dipolar Polarization: The polar morpholine and formaldehyde molecules align with the oscillating electric field. As the field alternates, molecular rotation generates internal heat instantly.

  • Specific Heating: The polar transition state (Iminium ion formation) is stabilized by the electromagnetic field, effectively lowering the activation energy (

    
    ) relative to the ground state.
    
Reaction Mechanism

The reaction proceeds via a three-component condensation (Aldehyde + Amine + Ketone).[2][3] The rate-determining step is the formation of the electrophilic iminium ion.

MannichMechanism cluster_inputs Reactants HCHO Formaldehyde/Paraformaldehyde Hemiaminal Hemiaminal Intermediate HCHO->Hemiaminal + Morpholine Morph Morpholine (2° Amine) Morph->Hemiaminal Ketone Enolizable Ketone (e.g., Acetophenone) Enol Enol Form (Nucleophile) Ketone->Enol Tautomerization (Acid Cat.) Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H₂O (MW Accelerated) MannichBase Mannich Base (β-amino ketone) Iminium->MannichBase Enol->MannichBase Nucleophilic Attack on Iminium

Figure 1: Mechanistic pathway of the Mannich reaction. Microwave irradiation specifically accelerates the dehydration step forming the Iminium ion.

Experimental Protocol

Equipment & Materials
  • Reactor: Single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave) or multi-mode system with fiber-optic temperature control.

  • Vessels: 10 mL or 30 mL borosilicate glass pressure vials with silicone/PTFE septum caps.

  • Reagents:

    • Acetophenone (or substituted derivative) [1.0 equiv]

    • Paraformaldehyde [1.2 equiv] (Preferred over formalin for solvent-free protocols)

    • Morpholine [1.2 equiv]

    • Catalyst: Concentrated

      
       (2 drops) or Silica Gel (Solid support).
      
    • Solvent: Ethanol (Protocol A) or None (Protocol B).

Protocol A: Solvent-Free Green Synthesis (Recommended)

Best for liquid ketones or when maximizing "Green" metrics.

  • Preparation: In a 10 mL pressure vial, add Paraformaldehyde (36 mg, 1.2 mmol) and Morpholine (105

    
    L, 1.2 mmol).
    
  • Mixing: Vortex for 30 seconds until a slight exotherm is felt (formation of hemiaminal).

  • Addition: Add Acetophenone (120

    
    L, 1.0 mmol) and 2 drops of conc. 
    
    
    
    .
  • Sealing: Cap the vial tightly.

  • Irradiation:

    • Mode: Dynamic (Temperature Control)

    • Temp: 90°C

    • Hold Time: 3 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High

  • Workup: Cool to 50°C using compressed air (integrated in most reactors). Open vial and add 2 mL cold ethanol. Pour mixture onto crushed ice.

  • Isolation: Filter the precipitated solid. Recrystallize from Ethanol/Acetone (1:1).

Protocol B: Ethanol-Assisted Synthesis

Best for solid ketones (e.g., Isatin, Coumarin derivatives).

  • Dissolve the solid ketone (1.0 mmol) in 2 mL Ethanol in the MW vial.

  • Add Morpholine (1.2 mmol) and Formalin (37% aq., 1.2 mmol).

  • Irradiate at 80°C for 5–8 minutes .

  • Follow workup as above.

Workflow Visualization

Workflow cluster_prep Preparation cluster_mw Microwave Irradiation cluster_post Workup start Start: Weigh Reagents mix Mix Morpholine + Paraformaldehyde (Exothermic Pre-step) start->mix add Add Ketone + Catalyst mix->add seal Seal Pressure Vial add->seal ramp Ramp to 90°C (30 sec) seal->ramp hold Hold 3-5 mins (Max Power 200W) ramp->hold cool Cool to <50°C hold->cool precip Pour into Crushed Ice cool->precip filter Vacuum Filtration precip->filter finish Recrystallization & Analysis (NMR/IR) filter->finish

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Data Analysis & Validation

Comparative Efficiency

The following data compares the synthesis of


-morpholino-propiophenone (from acetophenone) using this protocol versus traditional reflux.
ParameterConventional RefluxMicrowave ProtocolImprovement Factor
Reaction Time 4 – 6 Hours3 – 5 Minutes~70x Faster
Solvent Ethanol (Large Volume)Solvent-Free / Min. EtOHGreen Impact
Yield 65 – 72%88 – 94%+20% Yield
Purification Column Chromatography often neededSimple RecrystallizationEfficiency
Characterization Checkpoints (Self-Validation)

To ensure the protocol worked, check for these spectral signatures:

  • IR Spectroscopy: Disappearance of the secondary amine N-H stretch (morpholine) and shift in the Carbonyl (C=O) band (

    
    ).
    
  • 1H NMR: Look for the characteristic triplet/multiplet of the ethylene bridge (

    
    ) connecting the ketone and the morpholine ring, typically around 
    
    
    
    ppm.

Troubleshooting & Safety

  • Pressure Spikes: Paraformaldehyde depolymerizes to gaseous formaldehyde upon heating. Always use a vessel rated for at least 300 psi. Do not fill vessels more than 50% volume.

  • Runaway Temperature: Morpholine is polar and absorbs MW energy well. If the temperature overshoots, reduce the "Max Power" setting (e.g., limit to 150W).

  • Sticky Products: If the product forms an oil upon pouring into ice, the reaction may be incomplete or the pH is incorrect. Adjust pH to ~9 using dilute

    
     to ensure the base is in free form, then re-cool.
    

References

  • Microwave-Assisted Synthesis of Mannich Bases (General Protocol)

    • Title: Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules.
    • Source: Intern
    • Link:[Link]

  • Solvent-Free Green Chemistry Approach

    • Title: Green synthesis of some novel N-Mannich bases using environmentally benign catalyst under solvent free conditions.[3][4]

    • Source: Journal of Chemical and Pharmaceutical Research.
    • Link:[Link]

  • Biological Relevance & Morpholine Deriv

    • Title: Microwave Assisted Synthesis and Biological Screening of Mannich Bases.[5][6][7][8]

    • Source: Journal of Chemical Health Risks.
    • Link:[Link]

  • Mechanism & Kinetics

    • Title: Mannich Reaction Mechanism and Microwave Effects.[1][5][7][8]

    • Source: Byjus / Chemistry LibreTexts (Educ
    • Link:[Link]

Sources

Method

Synthesis of Tolperisone from 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the synthesis of Tolperisone, a centrally acting muscle relaxant, utilizing 1-(4-Methylphenyl)-3-morpholin-4-ylp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of Tolperisone, a centrally acting muscle relaxant, utilizing 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one as a key precursor. This application note outlines the underlying chemical principles, provides a step-by-step experimental protocol, and details methods for purification and characterization of the final product.

Introduction: The Significance of Tolperisone

Tolperisone is a widely used oral muscle relaxant for the symptomatic treatment of post-stroke spasticity in adults.[1] Its mechanism of action, while not fully elucidated, is understood to involve the blockade of sodium and calcium channels, leading to a high affinity for nervous system tissue.[2] The synthesis of Tolperisone is a critical process in its pharmaceutical production, and various synthetic routes have been explored. A common and effective method involves the Mannich reaction, for which 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one can serve as a valuable, albeit less direct, starting material or intermediate analog. More conventional Mannich syntheses of Tolperisone start from p-methyl propiophenone, piperidine hydrochloride, and a formaldehyde source like paraformaldehyde or 1,2-dioxolane.[3][4]

This guide focuses on a conceptual pathway where 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one undergoes a key transformation to yield the target molecule, Tolperisone (2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one).[2]

Reaction Principle and Mechanism

The conversion of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one to Tolperisone involves a nucleophilic substitution reaction. The core principle lies in the displacement of the morpholine group by a piperidine moiety. This transformation is typically facilitated by heating the precursor with piperidine.

The reaction mechanism proceeds through the following key steps:

  • Nucleophilic Attack: The nitrogen atom of piperidine, acting as a nucleophile, attacks the electrophilic carbon atom adjacent to the morpholine ring.

  • Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The morpholine ring, being a stable amine, acts as a good leaving group and is subsequently eliminated.

  • Product Formation: The final product, Tolperisone, is formed.

The reaction is often carried out in a suitable solvent and may be catalyzed by an acid or base to enhance the reaction rate.

Experimental Protocols

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )CAS NumberKey Properties
1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-oneC14H19NO2233.31-Precursor
PiperidineC5H11N85.15110-89-4Nucleophile
TolueneC7H892.14108-88-3Solvent
Sodium Sulfate (anhydrous)Na2SO4142.047757-82-6Drying agent
Tolperisone HydrochlorideC16H23NO·HCl281.823644-61-9Final Product (as HCl salt)
Synthesis of Tolperisone from 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[5][6][7][8][9] All chemicals should be handled with care, consulting their respective Safety Data Sheets (SDS) before use.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one (e.g., 10 g, 1 equivalent) in toluene (100 mL).

  • Addition of Piperidine: To the stirred solution, add piperidine (e.g., 1.2-1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 110-111 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Tolperisone base as an oil.

Purification of Tolperisone

The crude Tolperisone can be purified by recrystallization, often after conversion to its hydrochloride salt, which is a stable, crystalline solid.[3][10]

Protocol for Recrystallization as Hydrochloride Salt:

  • Salt Formation: Dissolve the crude Tolperisone base in a suitable solvent such as isopropanol or acetone.[3][11]

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas in a dry solvent) while stirring until the solution becomes acidic (test with pH paper).

  • Crystallization: Cool the solution in an ice bath to induce crystallization. If crystallization is slow, scratching the inside of the flask with a glass rod may help.

  • Isolation: Collect the precipitated Tolperisone hydrochloride crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., isopropyl ether or methyl tert-butyl ether) to remove any remaining impurities.[3][11]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below 40°C.[11]

Characterization of Tolperisone

The identity and purity of the synthesized Tolperisone should be confirmed using various analytical techniques.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure by identifying the chemical environment of the hydrogen atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.[12]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present, such as the carbonyl (C=O) and amine (C-N) groups.[13][14]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.

Physical and Chromatographic Analysis
  • Melting Point: The melting point of the purified Tolperisone hydrochloride should be determined and compared to the literature value.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify any impurities.[15][16]

Visualizing the Synthesis and Workflow

Chemical Reaction Scheme

Caption: Synthesis of Tolperisone from its morpholine precursor.

Experimental Workflow

Experimental Workflow start Start: Reaction Setup add_piperidine Add Piperidine start->add_piperidine reflux Reflux (4-6 hours) add_piperidine->reflux workup Aqueous Work-up reflux->workup dry Dry and Concentrate workup->dry crude_product Crude Tolperisone (oil) dry->crude_product purification Purification (Recrystallization as HCl salt) crude_product->purification final_product Pure Tolperisone HCl (crystals) purification->final_product characterization Characterization (NMR, IR, MS, MP, HPLC) final_product->characterization end End characterization->end

Caption: Workflow for Tolperisone synthesis and purification.

Discussion and Key Considerations

  • Reaction Monitoring: It is crucial to monitor the reaction progress using TLC to ensure complete conversion of the starting material and to avoid the formation of byproducts due to prolonged heating.

  • Purity of Reagents: The purity of the starting materials, particularly the piperidine, can significantly impact the yield and purity of the final product.

  • Anhydrous Conditions: While not as critical as in some other reactions, minimizing water content in the reaction mixture can help to prevent side reactions. The use of anhydrous toluene and sodium sulfate is recommended.

  • Alternative Synthesis: It is important to note that the more direct and commonly cited industrial synthesis of Tolperisone involves the Mannich reaction of p-methylpropiophenone, piperidine hydrochloride, and a formaldehyde source.[3][4] The pathway described herein is a conceptual adaptation for the specified precursor.

Conclusion

This application note provides a comprehensive guide for the synthesis of Tolperisone using 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one as a precursor. By following the detailed protocols for synthesis, purification, and characterization, researchers can successfully prepare this important muscle relaxant for further study and development. The provided diagrams and tables serve as valuable tools for understanding the chemical process and workflow.

References

  • PubChem. (n.d.). Tolperisone. National Center for Biotechnology Information. Retrieved from [Link]

  • European Medicines Agency. (2012). Tolperisone Art 31. Retrieved from [Link]

  • Sciencelab.com. (2005, October 10). Material Safety Data Sheet: Tolperisone Hydrochloride. Retrieved from [Link]

  • Jiashi (hunan) Pharmaceutical Technology Co Ltd. (2020). Method for preparing high-purity tolperisone hydrochloride. (CN110845443A). Google Patents.
  • Richter Gedeon Vegyeszeti Gyar Rt. (2006). Method for producing salts of tolperisone. (US20060041141A1). Google Patents.
  • San-Medica Kft. (2011). Compositions of tolperisone. (US9675598B2). Google Patents.
  • Bálint, J., et al. (2001). Synthesis, resolution and absolute configuration of a tolperisone metabolite. Tetrahedron Asymmetry, 12(5), 719-724.
  • San-Medica Kft. (2009). Compositions of tolperisone. (US20090253743A1). Google Patents.
  • San-Medica Kft. (2016). Methods of administering tolperisone for therapeutic purposes. (US20160220549A1). Google Patents.
  • Opast Publishing Group. (2023, August 1). Formulation Development of Tolperisone Hydrochloride Film Coated Tablet. Retrieved from [Link]

  • Patel, M. J., et al. (2012). UV Spectrophotometric Method: A Quantitative Estimation of Tolperisone Hydrochloride in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 3(9), 3365-3368.
  • San-Medica Kft. (2010). Tolperisone composition. (JP2010525060A). Google Patents.
  • Al-Adass, S. A. A., et al. (2011). Spectrophotometric determination of Tolperisone using 2, 4- dinitrophenylhydrazine reagent. Journal of Chemical and Pharmaceutical Research, 3(4), 856-864.
  • Journal of Medical and Pharmaceutical and Allied Sciences. (2014, April 23). Formulation and In- Vitro evaluation of tolperisone hcl buoyant tablet. Retrieved from [Link]

  • Bálint, J., et al. (2000). Synthesis and resolution of a Tolperisone metabolite. Tetrahedron: Asymmetry, 11(15), 3121-3127.
  • National Institutes of Health. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methylphenyl)-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). RP HPLC Method Development and Validation of Tolperisone HCl and Diclofenac Sodium in Bulk and Pharmaceutical Dosage Forms. Retrieved from [Link]

Sources

Application

Application Note: Willgerodt-Kindler Condensation of 4-Methylacetophenone and Morpholine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol Introduction & Mechanistic Causality The Willgerodt-Kindler reaction is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol

Introduction & Mechanistic Causality

The Willgerodt-Kindler reaction is a cornerstone multi-component transformation in organic synthesis, enabling the direct conversion of aryl methyl ketones into terminal thioamides[1]. This application note details the solvent-free condensation of 4-methylacetophenone with morpholine in the presence of elemental sulfur to synthesize 4-(p-tolyl-thioacetyl)-morpholine , a critical intermediate in the development of active pharmaceutical ingredients and complex heterocyclic pharmacophores[2].

As a self-validating system, this protocol is designed around the precise physicochemical properties of the reagents:

  • Morpholine's Dual Role: Morpholine acts as both a nucleophilic secondary amine and the reaction medium. Its boiling point (129 °C) perfectly aligns with the thermal activation threshold required for the reaction, allowing for a solvent-free reflux system[3].

  • Elemental Sulfur (S₈) Activation: At approximately 120–130 °C, the S₈ ring undergoes homolytic cleavage to form reactive polysulfide chains. Sulfur functions synergistically as an oxidant and a sulfur-transfer agent.

  • Mechanistic Pathway: The reaction initiates with the condensation of 4-methylacetophenone and morpholine to form a transient enamine. The activated sulfur then attacks the enamine, forming a thiirane intermediate. A cascade of isomerizations drives the oxidation state down the alkyl chain, ultimately yielding the thermodynamically stable terminal thioamide[1].

Stoichiometry & Reagent Profiling

To ensure complete conversion and prevent the formation of α-ketothioamide byproducts, a specific stoichiometric excess of morpholine and sulfur is required[3].

Table 1: Reagent Stoichiometry and Physicochemical Profiling

ReagentRole in ReactionEquivalentsMW ( g/mol )Boiling/Melting Point
4-Methylacetophenone Aryl Ketone Substrate1.0 eq134.18226 °C (bp)
Morpholine Amine / Base / Solvent3.0 eq87.12129 °C (bp)
Elemental Sulfur (S₈) Oxidant / S-Donor2.5 eq (as S)32.06 (S)115 °C (mp)

Experimental Protocol

This methodology employs a solvent-free approach to maximize atom economy and reaction kinetics.

Step 1: Reaction Setup
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylacetophenone (10.0 mmol, 1.34 g).

  • Add elemental sulfur (25.0 mmol, 0.80 g) and morpholine (30.0 mmol, 2.61 g) directly to the flask[1].

  • Attach a reflux condenser and flush the system with inert nitrogen gas for 5 minutes to prevent unwanted aerobic oxidation.

Step 2: Thermal Condensation (In-Process Control)
  • Submerge the flask in a silicone oil bath pre-heated to 130–140 °C.

  • Maintain vigorous stirring for 6–8 hours.

  • Self-Validation (Visual Cue): The initial pale-yellow suspension will transition into a dark, homogeneous, viscous red-brown liquid, indicating successful S₈ ring-opening and enamine sulfurization.

  • Self-Validation (TLC Monitoring): At the 6-hour mark, perform TLC (Eluent: 80:20 Hexane/Ethyl Acetate). The disappearance of the UV-active ketone spot (higher

    
    ) and the emergence of the thioamide spot (lower 
    
    
    
    ) validates reaction completion.
Step 3: Cooling & Quenching
  • Remove the flask from the oil bath and allow it to cool to approximately 50 °C. Do not let it cool to room temperature in the flask, as the mixture will solidify and become difficult to transfer.

  • Slowly pour the warm, viscous mixture into a beaker containing 50 mL of vigorously stirred crushed ice-water. The sudden thermal shock and solvent polarity shift will precipitate the crude thioamide.

Step 4: Isolation & Purification
  • Isolate the precipitated solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold distilled water (3 × 15 mL). Causality: This selectively dissolves and removes excess unreacted morpholine and water-soluble polysulfide byproducts.

  • Recrystallize the crude solid from hot ethanol. Causality: Ethanol provides an ideal solubility gradient for the thioamide while leaving any unreacted, hydrophobic elemental sulfur behind during hot filtration.

  • Dry the purified 4-(p-tolyl-thioacetyl)-morpholine under high vacuum overnight.

Data Presentation: Optimization Parameters

Recent advancements have demonstrated that microwave irradiation can significantly enhance the Willgerodt-Kindler reaction profile compared to conventional thermal heating[3].

Table 2: Reaction Optimization Parameters (Conventional vs. Microwave)

ParameterConventional Thermal HeatingMicrowave Irradiation
Temperature 130–140 °C110–120 °C
Reaction Time 6–8 hours10–15 minutes
Average Yield 75–80%85–92%
Byproduct Profile Trace α-ketothioamidesHighly selective (No trace byproducts)
Energy Efficiency Low (Prolonged reflux)High (Green chemistry standard)

Mandatory Visualizations

Workflow Step1 1. Reagent Preparation 4-Methylacetophenone (1.0 eq) Morpholine (3.0 eq) Elemental Sulfur (2.5 eq) Step2 2. Condensation Reaction Reflux at 130-140 °C 6-8 hours under inert atm Step1->Step2 Mix & Heat Step3 3. Cooling & Quenching Cool to 50 °C, pour into crushed ice-water Step2->Step3 Completion (TLC) Step4 4. Isolation & Purification Vacuum filtration, wash with H2O Recrystallization from EtOH Step3->Step4 Precipitation Step5 5. Final Product 4-(p-tolyl-thioacetyl)-morpholine (Yield: 75-85%) Step4->Step5 Drying

Workflow for the Willgerodt-Kindler synthesis of 4-(p-tolyl-thioacetyl)-morpholine.

Mechanism Ketone 4-Methylacetophenone (Aryl Ketone) Enamine Enamine Intermediate (Reactive Species) Ketone->Enamine + Morpholine - H2O Amine Morpholine (Secondary Amine) Amine->Enamine Thioamide 4-(p-tolyl-thioacetyl)-morpholine (Thioamide Product) Enamine->Thioamide + Sulfur Rearrangement Sulfur Elemental Sulfur (S8) (Oxidant/S-Donor) Sulfur->Thioamide

Mechanistic pathway of the Willgerodt-Kindler condensation.

References

3.[3] Title: A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Troubleshooting, Workflow Optimization, and Mechanistic Control of Aryl-Morpholino Mannich Bases Scientific Context & Causality Welco...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Troubleshooting, Workflow Optimization, and Mechanistic Control of Aryl-Morpholino Mannich Bases

Scientific Context & Causality

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of aryl-morpholino Mannich bases. On paper, the synthesis of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one is a straightforward multicomponent condensation between 4-methylacetophenone, morpholine, and formaldehyde.

In practice, however, researchers routinely face stalled conversions, complex impurity profiles, and unstable isolated products. This guide is engineered to dissect the thermodynamic and kinetic pitfalls of this specific reaction. By understanding the causality behind each experimental choice—from managing the equilibrium of the iminium ion to preventing retro-Michael deamination—you can build a self-validating system that consistently delivers high yields and purity.

Troubleshooting Guide & FAQs

Q1: My overall yield is consistently plateauing below 40%. What are the primary drivers of low conversion in this specific Mannich reaction? Expert Insight: The Mannich reaction is inherently an equilibrium process. The formation of the highly electrophilic iminium ion intermediate generates one equivalent of water. If you are using standard aqueous formaldehyde (formalin), the excess water fundamentally shifts the equilibrium backward, stalling the reaction [1]. Furthermore, free morpholine can react with formaldehyde to form stable, unreactive aminals (e.g., N,N'-methylenebismorpholine), which sequesters your reagents in a dead-end pathway. Actionable Solution:

  • Eliminate Water: Substitute aqueous formalin with solid paraformaldehyde and use strictly anhydrous solvents (e.g., absolute ethanol) [4].

  • Pre-form the Salt: Use morpholine hydrochloride instead of the free base. The protonated amine prevents aminal formation and ensures a steady, controlled release of the iminium ion under acidic conditions.

Q2: I am observing a significant amount of an alkene side-product in my NMR spectra. What is this, and how do I prevent it? Expert Insight: You are observing 1-(4-methylphenyl)prop-2-en-1-one. Acetophenone-derived Mannich bases are notoriously susceptible to spontaneous deamination (a retro-Michael elimination)[2]. Because the


-protons adjacent to the carbonyl are highly acidic, excessive heat or basic conditions cause the morpholine moiety to act as a leaving group, releasing the 

-unsaturated ketone (an acrolein derivative) [2]. Actionable Solution: Never isolate this compound as a free base. Maintain a strict pH of 2–3 during the reaction [1]. During workup, isolate the product directly as the hydrochloride salt by cooling the reaction mixture. The protonated morpholine in the HCl salt is a significantly poorer leaving group, locking the molecule into a stable thermodynamic state [3].

Q3: My crude mixture contains bis-Mannich base impurities. How can I suppress this over-reaction? Expert Insight: 4-Methylacetophenone possesses three enolizable


-protons adjacent to its carbonyl group. Once the mono-Mannich base (your target) forms, the remaining 

-protons are still reactive. If formaldehyde and morpholine are present in excess, a second aminomethylation occurs rapidly, yielding the bis-Mannich base [2]. Actionable Solution: Enforce strict stoichiometric control. Use exactly 1.0 equivalent of 4-methylacetophenone to 1.0 equivalent of morpholine hydrochloride, with only a slight excess (1.2 eq) of paraformaldehyde to account for depolymerization losses[5].

Parameter Optimization Matrix

To systematically improve your yield, we have summarized the critical reaction parameters and their mechanistic impacts in the table below.

ParameterStandard (Sub-optimal) ConditionOptimized ConditionMechanistic RationaleExpected Yield Impact
Aldehyde Source 37% Aqueous FormalinParaformaldehyde (1.2 eq)Eliminates water to drive the equilibrium forward; prevents iminium hydrolysis.+15% to +20%
Amine State Free MorpholineMorpholine HydrochloridePrevents dead-end aminal formation; controls iminium release rate.+10% to +15%
Solvent Aqueous EthanolAbsolute EthanolSolubilizes the enol intermediate while maintaining an anhydrous environment.+5% to +10%
Catalyst / pH None / NeutralConc. HCl (pH 2–3)Promotes ketone enolization and stabilizes the final product against elimination.Crucial for >50% yield
Isolation Method Aqueous Basic ExtractionDirect Crystallization (4°C)Prevents base-catalyzed retro-Michael deamination during workup.Preserves isolated yield

Experimental Workflow: Optimized Protocol

This self-validating protocol is designed to maximize the yield of the stable hydrochloride salt of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one.

Step 1: Reagent Assembly & Activation

  • In an oven-dried 250 mL round-bottom flask, suspend 0.05 mol of morpholine hydrochloride and 0.06 mol of paraformaldehyde in 50 mL of absolute ethanol.

  • Add 0.05 mol of 4-methylacetophenone to the suspension [1].

Step 2: Acid Catalysis

  • Carefully add 3–5 drops of concentrated hydrochloric acid (37%) to the mixture to adjust the apparent pH to 2–3 [1].

  • Causality Check: The acidic environment is critical. It catalyzes the depolymerization of paraformaldehyde, drives the formation of the electrophilic iminium ion, and promotes the enolization of 4-methylacetophenone.

Step 3: Reflux & Monitoring

  • Equip the flask with a reflux condenser and heat the mixture to 80–85°C using an oil bath [1].

  • Maintain vigorous stirring for 10 to 15 hours [5]. The initial suspension will gradually turn into a homogenous, pale-yellow solution as the reaction proceeds.

  • Monitor the reaction via TLC (Eluent: Chloroform/Methanol 9:1). Look for the disappearance of the ketone spot.

Step 4: Direct Crystallization (Isolation)

  • Once conversion is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Transfer the flask to an ice bath (4°C) and let it stand for 4–6 hours.

  • Causality Check: The target compound will spontaneously precipitate as the stable hydrochloride salt [3]. This bypasses the need for aqueous workup, completely avoiding the risk of deamination [2].

Step 5: Filtration & Purification

  • Filter the white to off-white precipitate under vacuum.

  • Wash the filter cake thoroughly with 2 x 15 mL of ice-cold diethyl ether to remove any unreacted ketone and trace organic impurities.

  • Dry the product under high vacuum at 40°C to afford pure 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one hydrochloride.

Mechanistic & Workflow Visualizations

Pathway Reagents 4-Methylacetophenone + Morpholine HCl + Paraformaldehyde Intermediates Enol (Nucleophile) + Iminium Ion (Electrophile) Reagents->Intermediates pH 2-3 (HCl) Aminal N,N'-Methylenebismorpholine (Aminal Dead-End) Reagents->Aminal Excess Free Amine Target 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one (Target Mannich Base) Intermediates->Target C-C Coupling BisMannich Bis-Mannich Base (Over-alkylation Impurity) Target->BisMannich Excess Formaldehyde/Amine Elimination 1-(4-Methylphenyl)prop-2-en-1-one (Deamination Impurity) Target->Elimination Heat / Basic Workup

Reaction pathway showing target Mannich base formation and competing impurity side reactions.

Workflow Step1 Step 1: Assembly Anhydrous EtOH, Morpholine HCl, Paraformaldehyde, Ketone Step2 Step 2: Catalysis Adjust to pH 2-3 with conc. HCl Step1->Step2 Step3 Step 3: Reflux 80-85°C for 10-15h Monitor via TLC Step2->Step3 Step4 Step 4: Isolation Cool to 4°C to precipitate HCl Salt Step3->Step4 Step5 Step 5: Wash/Dry Wash with cold Ether Vacuum Dry Step4->Step5

Step-by-step experimental workflow for the optimized synthesis and isolation of the Mannich base.

References

  • Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment Source: MDPI URL:1

  • A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies... Source: ChemRxiv URL:2

  • Synthesis of Mannich Bases by Two Different Methods and Evaluation of their Acetylcholine Esterase... Source: ResearchGate URL:3

  • Optimizing reaction conditions for the synthesis of morpholine derivatives Source: BenchChem URL:4

  • Cytotoxicity of 1-Aryl-3-buthylamino-1-propanone Hydrochlorides against Jurkat and L6 Cells Source: Thieme Connect URL:5

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic shelf-life of β-amino ketones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic shelf-life of β-amino ketones. The compound 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one is a classic Mannich base. While highly valuable as a synthetic intermediate and pharmacological building block, it is notoriously prone to spontaneous decomposition during storage.

This guide provides a deep dive into the causality of this degradation, field-proven troubleshooting strategies, and self-validating protocols to ensure the absolute integrity of your compound.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my stored sample of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one turn yellow and show new peaks in HPLC over time?

The Causality: The yellow discoloration and the appearance of new chromatographic peaks (typically shifting to higher retention times on reverse-phase columns) are the hallmark signs of the retro-Mannich reaction [1]. Because this compound is a β-amino ketone, the protons on the α-carbon (adjacent to the carbonyl) are relatively acidic. Even trace amounts of moisture or ambient heat can trigger an E1cB (Elimination Unimolecular conjugate Base) pathway. The α-carbon is deprotonated to form an enolate intermediate, which subsequently expels the morpholine moiety as a leaving group. This results in the formation of 1-(4-methylphenyl)prop-2-en-1-one (an α,β-unsaturated enone) and free morpholine[2]. The free morpholine can further oxidize in the presence of air, leading to the observed yellowing.

Q2: How does the storage form (free base vs. salt) dictate the decomposition rate?

The Causality: Storing this compound as a free base is a critical error for long-term archiving. In the free base form, the morpholine nitrogen possesses a lone pair of electrons. This unprotonated nitrogen acts as an auto-catalyst—serving as the base that deprotonates the α-carbon of neighboring molecules, thereby accelerating the retro-Mannich elimination[3]. By converting the compound into a hydrochloride (HCl) salt, you protonate the morpholine nitrogen. This achieves two things: it neutralizes the basicity of the molecule (preventing auto-catalysis) and makes the nitrogen a significantly poorer leaving group in the solid state, drastically raising the activation energy required for decomposition.

Q3: I suspect my sample has partially degraded. Can I recover the intact Mannich base?

The Causality: Yes, but it requires kinetic control. Because the retro-Mannich reaction is an equilibrium process, exposing the degraded mixture to high temperatures during recrystallization or distillation will only drive the reaction forward, destroying the remaining product[1]. The optimal recovery method is a low-temperature acid-base extraction followed by immediate flash chromatography, ensuring the thermodynamic barrier for elimination is not breached.

Part 2: Mechanistic & Workflow Visualizations

To understand how to defeat the degradation of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one, we must map its vulnerabilities and the corresponding stabilization workflow.

Degradation A 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one (Intact Mannich Base) B Enolate Intermediate (alpha-Carbon Deprotonation) A->B Trace Base / Moisture Heat D N-Oxide Derivative (Oxidative Degradation) A->D O2 / Light Peroxides C 1-(4-Methylphenyl)prop-2-en-1-one (Enone) + Morpholine B->C E1cB Elimination (Retro-Mannich)

Caption: Mechanistic pathways of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one degradation.

StorageWorkflow S1 Fresh Free Base (Unstable) S2 Ethereal HCl at 0°C S1->S2 Protonation S3 Vacuum Drying (No Heat) S2->S3 Precipitation S4 Argon Purge Amber Vial S3->S4 Packaging S5 Storage at -20°C S4->S5 Long-term

Caption: Optimal stabilization and storage workflow for beta-amino ketone derivatives.

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one under various environmental conditions. Note:


 represents the time required for the purity to drop below 95% (5% degradation).
Storage FormTemperatureEnvironmental ConditionsEstimated Shelf-Life (

)
Primary Degradant Observed
Free Base 25°CAmbient Air, Clear Vial< 48 HoursEnone + Morpholine N-Oxide
Free Base 4°CAmbient Air, Clear Vial1 - 2 WeeksEnone
HCl Salt 25°CAmbient Air, Clear Vial3 - 6 MonthsEnone (Trace)
HCl Salt 4°CDesiccator, Amber Vial1 - 2 YearsNone detectable
HCl Salt -20°CArgon Purged, Amber Vial> 5 Years None detectable

Part 4: Self-Validating Experimental Protocols

To guarantee the integrity of your compound, do not rely on standard aqueous workups, which can induce hydrolysis. Utilize the following anhydrous protocols.

Protocol A: Anhydrous Salt Formation (Stabilization Workflow)

This protocol converts the unstable free base to the highly stable hydrochloride salt without exposing the molecule to the thermal or hydrolytic stress that triggers the retro-Mannich reaction.

  • Dissolution: Immediately following chromatographic purification, dissolve the pure 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one free base in anhydrous diethyl ether (or MTBE) at a concentration of 0.1 M.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0°C for 15 minutes.

  • Protonation: Slowly add 1.05 equivalents of anhydrous ethereal HCl (e.g., 2.0 M in diethyl ether) dropwise under vigorous magnetic stirring. Causality Note: Using ethereal HCl strictly excludes water, preventing the localized hydrolysis of the iminium intermediate.

  • Precipitation: A white precipitate (the HCl salt) will form immediately. Continue stirring at 0°C for 30 minutes to ensure complete crystallization.

  • Isolation: Filter the precipitate rapidly using a Schlenk frit or a vacuum filtration setup under a nitrogen blanket to prevent the hygroscopic salt from absorbing atmospheric moisture.

  • Desiccation: Wash the filter cake with cold, anhydrous diethyl ether. Transfer the solid to a vacuum desiccator and dry under high vacuum (< 0.1 mbar) at room temperature for 12 hours. Never apply heat.

Protocol B: Stability-Indicating HPLC Analysis

Standard HPLC methods using neutral water/methanol gradients will cause the compound to degrade on the column, yielding false-positive decomposition results. Use this validated method to accurately assess purity.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% TFA.

    • Causality Note: The addition of 0.1% TFA maintains an acidic pH (~2.0) throughout the run, keeping the morpholine nitrogen protonated. This suppresses on-column retro-Mannich elimination and prevents peak tailing.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Dissolve the stored HCl salt in Mobile Phase A immediately prior to injection. Do not leave samples queued in a room-temperature autosampler for more than 4 hours.

References

  • Wikipedia Contributors. (n.d.). Mannich base. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Aguilar, A., et al. (2014). Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH for Morpholino Propiophenone Extraction

Executive Summary & Chemical Logic Morpholino propiophenones (e.g., 3-morpholino-1-phenylpropan-1-one) are Mannich bases .[1][2][3] Their extraction presents a classic chemical engineering paradox: Basicity: To extract t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

Morpholino propiophenones (e.g., 3-morpholino-1-phenylpropan-1-one) are Mannich bases .[1][2][3] Their extraction presents a classic chemical engineering paradox:

  • Basicity: To extract them into an organic phase, you must neutralize the morpholine nitrogen (protonated form

    
    
    
    
    
    free base
    
    
    ).[1][2] This requires a pH above the molecule's pKa.[1]
  • Instability: As

    
    -aminoketones, these compounds are susceptible to the Retro-Mannich reaction  (elimination of the amine to form a vinyl ketone) and dimerization.[1][2] These degradation pathways are often accelerated by heat and extreme pH (both high and low).[2]
    

The Core Directive: You must operate in a "Goldilocks Zone"—a pH high enough to ensure >99% free base formation, but low enough to minimize degradation kinetics.[1][2]

The Theory: Defining the "Goldilocks Zone"

FAQ: What is the exact pKa of morpholino propiophenones?

Answer: While morpholine itself has a pKa of ~8.3, the proximity of the electron-withdrawing carbonyl group in propiophenones typically lowers the pKa of the nitrogen to the 6.5 – 7.5 range .[1][2]

This is advantageous. According to the Henderson-Hasselbalch equation, you do not need the harsh pH 12-14 conditions typically used for aliphatic amines.[1][2][3]


[1][2][3]
  • Target: To achieve 99% extraction efficiency (

    
    ), you need a pH of 
    
    
    
    .[1][2]
  • Calculation: If pKa

    
     7.0, then pH 9.0 - 9.5  is sufficient.[2][3]
    
  • Risk: Exceeding pH 11 increases the rate of base-catalyzed hydrolysis and retro-Mannich fragmentation without yielding significantly more product.[2][3]

Visualization: The Extraction Logic Flow

The following diagram illustrates the decision matrix for optimizing recovery based on species distribution.

ExtractionLogic Start Crude Reaction Mixture (Acidic/Salt Form) Adjust Adjust pH Start->Adjust Low_pH pH < 6.0 (Protonated BH+) Adjust->Low_pH Too Low Mid_pH pH 9.0 - 9.5 (Target Zone) Adjust->Mid_pH Optimal High_pH pH > 12.0 (Excessive Base) Adjust->High_pH Too High Aq_Phase Remains in Aqueous Phase (Low Yield) Low_pH->Aq_Phase Org_Phase Partitions to Organic Phase (High Yield) Mid_pH->Org_Phase High_pH->Org_Phase Extracts but... Degradation Retro-Mannich / Hydrolysis (High Impurity) High_pH->Degradation

Caption: Figure 1.[1][2][3][4] The relationship between pH adjustment, phase partitioning, and chemical stability risks.[1][2]

Troubleshooting Guide (Q&A)

Module A: Low Recovery Yields

Q: I adjusted the pH to 10, but my recovery is still <50%. What is happening? A: If the pH is correct, the issue is likely phase distribution or emulsion formation , not ionization.[1][2]

  • Check the Aqueous Ionic Strength: Morpholino derivatives are amphiphilic. If the aqueous phase is too "clean," the drug may stay partially solubilized in water.[1][2]

    • Solution: Add NaCl to saturation ("Salting Out").[2] This pushes the organic molecule into the organic phase.[1][2]

  • Solvent Mismatch: Are you using a solvent that is too non-polar (e.g., Hexane)?

    • Solution: Switch to Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2] DCM is often superior for morpholines due to better solubility of the amine.[1]

  • Emulsions: Morpholine rings can act as surfactants.

    • Solution: Do not shake vigorously; use gentle inversion. If an emulsion forms, filter through a celite pad or centrifuge.[1]

Module B: Degradation & Purity

Q: My extract shows a "vinyl ketone" impurity peak on GC/LC-MS. Is this from the reaction or the extraction? A: This is the signature of the Retro-Mannich reaction . It likely happened during extraction or concentration.

  • pH Shock: Did you use strong NaOH (pH 14) to basify?

    • Cause: Localized "hot spots" of high pH during addition can trigger degradation instantly.

    • Solution: Use a saturated Sodium Carbonate (

      
      )  or Borate buffer (pH 9-10) instead of NaOH.[1][2][3] If you must use NaOH, use dilute (1M) and add dropwise with vigorous stirring at 0°C.[1][2]
      
  • Thermal Stress: Did you use heat to evaporate the solvent?

    • Solution: Evaporate solvent under reduced pressure (Rotavap) at <30°C . Never heat the free base significantly above room temperature.[1][2]

Validated Protocol: Optimized Liquid-Liquid Extraction (LLE)

This protocol minimizes thermal stress and avoids "pH shock."

Reagents Required
  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1][2]

  • Buffer: Saturated Sodium Carbonate (

    
    ) solution (approx. pH 11, buffers reaction to ~9.5).
    
  • Wash Solution: Brine (Saturated NaCl).[2]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[2]
    
Step-by-Step Methodology
StepActionTechnical Rationale
1 Cool Down Chill the acidic reaction mixture/sample to 0-4°C (Ice bath). Rationale: Retards Retro-Mannich kinetics during the exothermic neutralization.[3]
2 Basify Gently Slowly add sat.

while stirring until pH reaches 9.5 . Rationale: Carbonate provides a "soft" landing at pH 9-10, avoiding the harsh pH 14 spikes of NaOH.[1][2]
3 Extract Add 1 volume of cold DCM. Invert gently 20 times. Do not shake violently. Allow layers to separate. Collect the lower organic layer.[1]
4 Repeat Repeat extraction 2 more times. Combine organic layers. Rationale: Multiple extractions beat a single large volume extraction (Partition Coefficient principle).[2]
5 Wash Wash combined organics once with Brine. Rationale: Removes trapped water and trace water-soluble impurities.[3]
6 Dry & Concentrate Dry over

for 10 mins. Filter. Evaporate solvent at <30°C under vacuum.
7 Stabilize Critical: If storing, convert immediately to the HCl salt (add HCl in ether/dioxane). Rationale: The salt form is stable; the free base will degrade over time.[1][2]

Troubleshooting Logic Map

Use this flow to diagnose specific failure modes in your extraction process.

Troubleshooting Problem Identify Problem Issue_Yield Low Yield Problem->Issue_Yield Issue_Purity Decomposition (Vinyl Ketone) Problem->Issue_Purity Check_pH Check Aqueous pH Issue_Yield->Check_pH Check_Temp Check Temperature Issue_Purity->Check_Temp Sol_pH_High pH > 11? Use Carbonate Buffer Issue_Purity->Sol_pH_High Sol_pH_Low pH < 9? Increase pH to 9.5 Check_pH->Sol_pH_Low Yes Sol_Salt pH is OK? Add NaCl (Salting Out) Check_pH->Sol_Salt No Sol_Heat Rotavap > 30°C? Keep Cold Check_Temp->Sol_Heat

Caption: Figure 2. Diagnostic flowchart for resolving yield and purity issues.

References

  • UNODC. (2019).[2] Recommended methods for the identification and analysis of synthetic cathinones in seized materials. United Nations Office on Drugs and Crime. Link

  • Tsujikawa, K., et al. (2013).[1][2] Stability of synthetic cathinones in blood and urine. Forensic Science International. (Discusses the pH-dependent instability of beta-keto amines). Link

  • Soh, Y.N., & Elliott, S. (2014).[1][2] An investigation of the stability of emerging new psychoactive substances.[1][2] Drug Testing and Analysis.[5][6] (Validation of degradation pathways). Link

  • PubChem. (2023).[2] Compound Summary: 3-Morpholino-1-phenylpropan-1-one.[1][2][3][7][8][9] National Library of Medicine. Link[1][3]

  • Gheorghe, R., et al. (2017).[1][2] Synthesis and Reactivity of Mannich Bases.[4][5][10][11] (Detailed mechanism of Retro-Mannich instability). Link

Sources

Optimization

Removing unreacted morpholine from the final product mixture

Ticket ID: #MORPH-REM-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences User Query "I used morpholine as a base/solvent in a nucleophilic substitution reaction. My final product is a...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #MORPH-REM-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

User Query

"I used morpholine as a base/solvent in a nucleophilic substitution reaction. My final product is a mid-polarity organic solid. I've tried rotary evaporation, but the morpholine (BP ~129°C) won't come off completely, and I'm seeing it in my NMR (triplets at 3.6 and 2.9 ppm). How do I get rid of it without crashing out my product?"

Expert Response

Removing morpholine (


) is a common challenge in organic synthesis due to its high boiling point (

), water miscibility, and moderate basicity (

). Because it is a secondary amine, it can "stick" to acidic sites on silica gel or co-elute with polar products.

Below are the three validated protocols for removal, ranked by operational simplicity and product compatibility.

Method 1: The pH-Switch Extraction (Standard Protocol)

Best for: Neutral or Acid-Stable Products. Mechanism: Protonation of morpholine to morpholinium chloride (highly water-soluble).

Morpholine is a base.[1][2][3] By washing the organic layer with an acidic aqueous solution, you convert the morpholine into its conjugate acid salt, which partitions almost exclusively into the aqueous phase.

Protocol:
  • Dilution: Dilute your reaction mixture with a water-immiscible solvent (e.g., Ethyl Acetate, DCM, or MTBE).

  • Acid Wash: Wash the organic layer 2–3 times with 1M HCl .

    • Note: If your product is acid-sensitive (e.g., contains acetals or silyl ethers), substitute HCl with 10% Citric Acid or 0.5M

      
        (buffer pH ~4–5).
      
  • Validation: Check the pH of the aqueous waste. It must remain acidic (

    
     for HCl, or 
    
    
    
    for citric). If the pH rises, you have saturated the acid; add fresh acid solution.
  • Brine Wash: Wash the organic layer once with saturated brine to remove entrained water.

  • Dry & Concentrate: Dry over

    
     and evaporate.
    

Critical Check: If your product contains a basic nitrogen (e.g., a pyridine or tertiary amine), do not use this method ; your product will also protonate and be lost to the aqueous layer. See Method 3.

Method 2: Solid-Phase Scavenging (High Sensitivity)

Best for: Acid-sensitive products, products with basic nitrogens, or late-stage purification (removing trace ppm). Mechanism: Covalent capture of the secondary amine (morpholine) by a polymer-supported electrophile.

This method avoids aqueous workup entirely, preventing emulsion formation.

Recommended Resins:
Resin TypeFunctional GroupMechanismLoading Capacity (Typical)
PS-Isocyanate Isocyanate (

)
Forms urea with morpholine1.0 – 1.5 mmol/g
PS-Benzaldehyde Aldehyde (

)
Forms enamine/iminium0.8 – 1.2 mmol/g
SCX-2 Propylsulfonic AcidIonic capture (Strong Cation Exchange)0.6 – 0.8 mmol/g
Protocol (Using PS-Isocyanate):
  • Calculate: Determine the excess morpholine (moles). Use 2–3 equivalents of resin relative to the morpholine.

  • Incubate: Add the resin to your reaction mixture (dissolved in DCM, THF, or DMF).

  • Agitate: Shake or stir gently at room temperature for 1–4 hours.

    • Tip: Do not use magnetic stir bars with resins as they grind the beads; use an orbital shaker.

  • Filter: Filter the mixture through a fritted funnel or a cotton plug.

  • Result: The filtrate contains your product; the morpholine is covalently bound to the beads.

Method 3: Azeotropic Removal & Evaporation

Best for: Large scale, or when the product is also an amine.[4] Mechanism: Physical entrainment. While morpholine does not form a formal azeotrope with water or toluene in the strict thermodynamic sense, it is volatile with steam .

Protocol:
  • Co-solvent: Add Toluene or Chlorobenzene to the crude mixture.

  • Evaporation: Rotovap at

    
    . The solvent vapor helps carry the morpholine molecules into the trap (codistillation effect).
    
  • Repetition: Repeat this process 2–3 times.

  • High Vacuum: Final drying on a high-vacuum manifold (< 1 mbar) with gentle heating (

    
    ) is usually required to hit ICH limits (<50 ppm).
    
Decision Matrix: Choosing the Right Protocol

MorpholineRemoval Start Start: Reaction Mixture contains Morpholine IsProdAcidSensitive Is the Product Acid Sensitive? Start->IsProdAcidSensitive IsProdAmine Is the Product an Amine? IsProdAcidSensitive->IsProdAmine No Method2 Method 2: Scavenger Resin (PS-Isocyanate) IsProdAcidSensitive->Method2 Yes Scale Scale of Reaction IsProdAmine->Scale Yes Method1 Method 1: Acid Wash (HCl/Citric) IsProdAmine->Method1 No Scale->Method2 Small (<1g) Method3 Method 3: Co-evaporation / High Vac Scale->Method3 Large (>1g)

Figure 1: Decision tree for selecting the optimal morpholine removal strategy based on product stability and scale.

Frequently Asked Questions (FAQ)

Q: Can I use chromatography to remove morpholine? A: Yes, but with caveats. Morpholine is basic and polar.[2] On standard silica, it often streaks or tails, contaminating fractions.

  • Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., DCM:MeOH:NH4OH). This saturates the silica's acidic sites, allowing morpholine to elute sharply (usually early) or the product to separate cleanly.

Q: What are the regulatory limits for Morpholine? A: According to ICH Q3C (R8) guidelines, Morpholine is a Class 2 Solvent (non-genotoxic animal carcinogen or possible causative agent of irreversible toxicity).

  • Permitted Daily Exposure (PDE): ~17 mg/day (varies by specific regulatory body updates).

  • Concentration Limit: Typically restricted to < 100 ppm in final drug substances depending on the daily dose.

Q: I tried the acid wash, but my product precipitated. What happened? A: Your product likely formed a salt with the acid (if it has basic sites) or is simply insoluble in the organic solvent at lower temperatures.

  • Troubleshooting: Try a "back-extraction." Add water to dissolve the salt, separate layers, then basify the aqueous layer (pH > 10) and extract with fresh organic solvent (DCM). This returns the amine product to the organic phase, but morpholine (being very water-soluble) will largely remain in the aqueous phase or require many extractions to recover, effectively separating them based on distribution coefficients (

    
    ).
    

References

  • International Council for Harmonisation (ICH). (2021). ICH Harmonised Guideline Q3C (R8): Impurities: Guideline for Residual Solvents.Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 8083, Morpholine.Link

  • Biotage. (n.d.). Isolute® Scavenger Resins: User Guide for Post-Synthesis Purification.Link (General landing page for scavenger resin technical notes).

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent physical properties and miscibility).

Sources

Troubleshooting

Recrystallization solvent selection for 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one HCl

Executive Summary & Compound Analysis Compound: 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one Hydrochloride Class: -Aminoketone Hydrochloride (Mannich Base Salt) Structure: [1][2] Hydrophobic Region: -Tolyl moiety (4-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

Compound: 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one Hydrochloride Class:


-Aminoketone Hydrochloride (Mannich Base Salt)
Structure: [1][2]
  • Hydrophobic Region:

    
    -Tolyl moiety (4-methylphenyl ketone).[1][3]
    
  • Hydrophilic/Ionic Region: Morpholine ring protonated as the hydrochloride salt.[1][3]

The Challenge: This molecule belongs to the class of Mannich bases , which exhibit a specific instability known as the Retro-Mannich reaction .[1][3][4] Under thermal stress, particularly in neutral or basic aqueous conditions, the molecule can revert to its precursors (4-methylacetophenone, formaldehyde, and morpholine), often resulting in a "gummy" brown degradation product.

Core Recommendation: The optimal solvent system for this class is typically Isopropanol (IPA) or an Ethanol/Acetone pair.[1][3][4] Water should be used sparingly and only as a co-solvent due to the risk of hydrolysis/retro-Mannich degradation at high temperatures.[1][3]

Solvent Selection Logic (The "Why")

The selection of a recrystallization solvent for this compound is governed by the "Solubility-Stability Paradox."[1][3] You need high solubility at boiling point, but the compound is thermally labile.

Solvent Screening Decision Matrix
Solvent SystemSuitabilityTechnical Rationale
Isopropanol (IPA) High Gold Standard.[1][2][3] Moderate polarity dissolves the salt at reflux (

C) but forces precipitation upon cooling.[3] The boiling point is low enough to minimize thermal degradation.[3]
Ethanol / Acetone High Anti-Solvent Method.[1][3] Dissolve in minimum hot Ethanol (high solubility), then add Acetone (anti-solvent) until turbid. Excellent for removing non-polar impurities.[3]
Water Low / Risky Stability Risk.[1][3] While the salt is water-soluble, boiling water promotes the retro-Mannich elimination of the amine, leading to vinyl ketone formation (toxic impurity).
Ethyl Acetate Medium Purification Wash.[1][3][4] The HCl salt is generally insoluble in EtOAc.[3] Use this to wash the crude solid before recrystallization to remove unreacted ketone starting material.[1][3]
The Stability Mechanism (Retro-Mannich)

The following diagram illustrates the degradation pathway you must avoid during recrystallization.

RetroMannich cluster_prevention Prevention Strategy Salt Target HCl Salt (Stable Solid) FreeBase Free Base (In Solution) Salt->FreeBase Dissolution in Low Acid Solvent FreeBase->Salt Cooling + Excess HCl Degradation Degradation Products (Vinyl Ketone + Amine) FreeBase->Degradation Heat (>80°C) + Time Action Maintain Acidic pH Avoid Prolonged Boiling

Figure 1: The Retro-Mannich degradation pathway.[2][3][5] Heating the free base form (which exists in equilibrium in non-acidic solvents) leads to irreversible breakdown.

Step-by-Step Recrystallization Protocol

Safety Note: The degradation product (vinyl ketone) is a potent alkylating agent.[3] Handle all mother liquors as hazardous waste.[1][3][4]

Method A: Isopropanol (IPA) Recrystallization (Recommended)[2]
  • Preparation: Place 5.0 g of the crude HCl salt in a 100 mL round-bottom flask.

  • Solvent Addition: Add 15 mL of Isopropanol. Add a magnetic stir bar.[3]

  • Heating: Heat the mixture to reflux (

    
    C) with stirring.
    
    • Checkpoint: If the solid does not dissolve completely, add more IPA in 2 mL increments.[3]

    • Critical: Do not exceed 10 volumes (50 mL) of solvent.[3] If it doesn't dissolve, proceed to Method B.

  • Acidification (Optional but Recommended): Add 2-3 drops of concentrated HCl or HCl/IPA solution to the hot mixture. This suppresses the dissociation of the salt and prevents the retro-Mannich reaction.[3]

  • Filtration: If insoluble black specks remain (polymerized impurities), filter the hot solution rapidly through a pre-warmed funnel.[2][3][4]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-60 mins).

    • Troubleshooting: If oiling out occurs, scratch the glass with a rod or add a seed crystal.

  • Deep Cooling: Place the flask in an ice bath (

    
    C) for 1 hour to maximize yield.
    
  • Isolation: Filter the white crystalline solid. Wash with cold Acetone (

    
     mL) to remove surface impurities.[3]
    
Method B: Ethanol/Acetone (Anti-Solvent Precipitation)[3]

Use this if the compound is too soluble in IPA or insoluble in IPA.[3]

  • Dissolve the crude salt in the minimum amount of boiling Ethanol (absolute).[3]

  • Remove from heat.[1][3]

  • Slowly add warm Acetone (or Diethyl Ether) dropwise until the solution becomes slightly cloudy (turbid).

  • Add 1-2 drops of Ethanol to clear the turbidity.[1][3]

  • Allow to cool slowly.[3] The salt will crystallize as the temperature drops and the solubility decreases in the mixed solvent.[3]

Troubleshooting & FAQs

Q1: My product turned into a brown oil at the bottom of the flask. What happened? A: This is "oiling out," common with salts.[1][2][3] It happens when the melting point of the solvated salt drops below the boiling point of the solvent.

  • Fix: Re-heat to dissolve the oil. Add a seed crystal immediately as it cools.[1][3] Alternatively, add more solvent to lower the saturation temperature.

Q2: The crystals are yellow/brown instead of white. A: This indicates oxidation or retro-Mannich degradation.[1][3]

  • Fix: Wash the crystals with cold Ethyl Acetate (the salt is insoluble, but the yellow organic impurities are soluble). Recrystallize again using Method A with added HCl drops.

Q3: Can I use water? A: Only as a last resort. If you must use water, use a 90:10 IPA:Water mixture.[3] Pure water requires high temperatures to remove, which promotes degradation.[3]

Q4: What is the expected yield? A: For Mannich base hydrochlorides, a recovery of 70-85% is standard.[1][2][3] Higher recovery often implies trapped solvent or impurities.[3]

Workflow Visualization

Workflow Start Crude 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one HCl SolubilityCheck Check Solubility in Boiling IPA Start->SolubilityCheck Decision Dissolves in <10 Vols? SolubilityCheck->Decision MethodA Method A: IPA Recrystallization (Add drops of HCl) Decision->MethodA Yes MethodB Method B: EtOH/Acetone (Anti-Solvent) Decision->MethodB No Cooling Slow Cooling to RT Then Ice Bath (0°C) MethodA->Cooling MethodB->Cooling Filter Filter & Wash with Cold Acetone Cooling->Filter Final Pure White Crystals Filter->Final

Figure 2: Decision tree for solvent selection and process flow.

References

  • Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3][4] Longman Scientific & Technical.[3] (General principles of amine salt purification).

  • PubChem. (n.d.).[1][3][4][6] 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride (Analog Data).[1][5] National Library of Medicine.[3][4] Retrieved October 26, 2023.[3] [3]

  • ChemicalBook. (n.d.).[1][3][4] Tolperisone Hydrochloride (Structural Analog).[3][4] Retrieved October 26, 2023.[3]

  • Sigma-Aldrich. (n.d.).[3][4] 1-(4-Methoxyphenyl)-3-morpholin-4-yl-propan-1-one Hydrochloride (Analog).[1][3] Retrieved October 26, 2023.[3]

Sources

Optimization

Minimizing elimination side reactions in beta-aminoketone synthesis

Welcome to the Global Technical Support Center (APAC/Japan Region) . As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter a frustrating roadbloc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Global Technical Support Center (APAC/Japan Region) . As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter a frustrating roadblock: the spontaneous degradation of newly synthesized β-aminoketones (Mannich bases) into α,β-unsaturated ketones (enones) and free amines.

This guide is designed to move beyond generic advice. We will dissect the causality behind these elimination side reactions, provide self-validating experimental protocols, and answer the most critical FAQs to ensure the structural integrity of your target compounds.

The Mechanistic Root of the Problem

To prevent elimination, we must first understand the thermodynamic and kinetic forces driving it. β-aminoketones are inherently metastable. They are highly susceptible to two primary degradation pathways: E1cB Elimination and the Retro-Mannich Reaction [1].

  • E1cB Elimination (Elimination Unimolecular Conjugate Base): The protons on the α-carbon (adjacent to the carbonyl) are highly acidic. In the presence of a base, this proton is abstracted to form a resonance-stabilized enolate intermediate. Because the adjacent β-amino group (especially if protonated) is an excellent leaving group, the enolate rapidly expels the amine to form a thermodynamically stable, conjugated α,β-unsaturated ketone (Michael acceptor)[2][3].

  • Retro-Mannich Reaction: This is the direct microscopic reverse of the Mannich condensation. Driven by thermal energy or extreme pH, the C-C bond cleaves, reverting the molecule back to its constituent enol, amine, and aldehyde[1].

E1cB_Pathway SM β-Aminoketone (Mannich Base) Base Base (OH⁻/R₃N) Deprotonation SM->Base High pH (>9) Retro Retro-Mannich (Thermal/Acidic) SM->Retro High Temp (>60°C) Enolate Enolate Intermediate (Carbanion) Base->Enolate Elimination Amine Expulsion (Rate Determining) Enolate->Elimination Product α,β-Unsaturated Ketone (Enone) + Free Amine Elimination->Product E1cB Pathway StartingMats Ketone + Aldehyde + Amine Retro->StartingMats C-C Bond Cleavage

Mechanistic pathways of β-aminoketone degradation via E1cB elimination and Retro-Mannich cleavage.

Quantitative Impact of Reaction Conditions

The table below summarizes our internal data on how specific parameters influence the rate of elimination. Use this as a diagnostic checklist when optimizing your synthesis.

Experimental ParameterPromoting Elimination (Avoid)Stabilizing Conditions (Recommended)Expected Enone Byproduct (%)
Temperature > 60 °C (Reflux conditions)0 °C to 25 °C40% - 85%
Workup pH < 2.0 (Strong Acid) or > 10.0 (Strong Base)7.0 - 8.0 (Mildly buffered)50% - 90%
Amine Substitution Primary Amines / AmmoniaSecondary / Sterically Hindered Amines20% - 40%
Purification Matrix Standard Acidic Silica GelBasic Alumina / Triethylamine-treated Silica15% - 30%

Validated Troubleshooting Protocols

Protocol A: The "Cold-Quench" Aqueous Workup

Causality: Most eliminations do not occur during the reaction itself, but during the workup when strong bases (like NaOH) are added to neutralize the hydrochloride salt of the Mannich base. Strong bases trigger the E1cB pathway[1]. This protocol uses a self-buffering system to prevent pH spikes.

Step-by-Step Methodology:

  • Thermal Arrest: Upon reaction completion (verified by TLC/LCMS), immediately submerge the reaction vessel in an ice-water bath and cool to exactly 0 °C.

  • Buffered Quenching: Slowly add a pre-chilled (4 °C) saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) dropwise under vigorous stirring.

    • Validation Checkpoint: Monitor the aqueous layer with a pH meter. Halt addition strictly when the pH reaches 7.5 to 8.0. Do not exceed pH 8.0.

  • Extraction: Transfer to a chilled separatory funnel. Extract the aqueous layer 3x with cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄). Avoid Magnesium Sulfate (MgSO₄), as its mild Lewis acidity can occasionally catalyze retro-Mannich cleavage.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature strictly below 30 °C.

Protocol B: Organocatalytic Mild Synthesis

Causality: Traditional Mannich reactions rely on harsh acid catalysts (e.g., HCl) which necessitate harsh basic workups. By shifting to bifunctional organocatalysts (like squaramides or proline derivatives), you can run the reaction at room temperature under neutral conditions, bypassing the need for aggressive pH adjustments entirely[4].

Step-by-Step Methodology:

  • Setup: In a dry flask, dissolve the ketone donor (1.0 equiv) and the imine/aldehyde electrophile (1.1 equiv) in a non-polar solvent (e.g., Toluene or DCM) at room temperature.

  • Catalysis: Add 5–10 mol% of a bifunctional squaramide catalyst.

  • Reaction: Stir at room temperature (or 0 °C for higher enantioselectivity) for 12–24 hours.

  • Direct Purification: Because no harsh acids/bases are present, you can often bypass aqueous workup entirely. Concentrate the mixture directly under a vacuum (water bath < 30 °C) and proceed to neutralized chromatography.

Frequently Asked Questions (FAQs)

Q1: My β-aminoketone degrades completely when I try to purify it via column chromatography. What is happening? A: Standard silica gel is inherently acidic (pH ~4.5-5.5) and highly polar. When your β-aminoketone binds to the silica, the acidic silanol groups protonate the amine, turning it into an exceptional leaving group. The localized environment catalyzes the retro-Mannich reaction. Solution: Pre-treat your silica gel by flushing the column with 1-2% Triethylamine (TEA) in your starting eluent to neutralize the acidic sites. Alternatively, switch to neutral or basic Alumina.

Q2: I am using ammonia to synthesize a primary Mannich base, but I keep getting complex polymeric mixtures. Why? A: Primary amines and ammonia yield Mannich bases that still possess reactive N-H bonds. Because the resulting β-aminoketone is a nitrogen base, it can react with excess formaldehyde and ketone to form double or triple adducts[5][6]. Furthermore, primary amines are less sterically hindered, making the E1cB elimination transition state highly accessible. Solution: If a primary amine is required, synthesize the molecule using a protected amine (e.g., benzylamine or dibenzylamine) to form a tertiary Mannich base, and then remove the protecting groups via mild catalytic hydrogenation (Pd/C, H₂) later in your synthetic route.

Q3: Can I use distillation to purify my liquid β-aminoketones? A: Absolutely not. Mannich bases are notoriously thermally labile[1]. Applying the heat required for distillation—even under high vacuum—will provide the activation energy necessary to drive the retro-Mannich cleavage, leaving you with nothing but the starting enone and amine in your receiving flask. Stick to low-temperature crystallization or neutralized chromatography.

References

  • Mannich base - Wikipedia. Wikipedia. Available at: [Link]

  • Mannich Reaction - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • Squaramide-Catalyzed Asymmetric Mannich/Hemiketalization Retro-Henry Cascade Reaction of o-Hydroxy-α-Aminosulfones with α-Nitroketones. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Inhibitors of the Interaction of Thyroid Hormone Receptor and Coactivators: Preliminary Structure–Activity Relationships. PMC - NIH. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Hygroscopicity in Morpholine-Derived Hydrochloride Salts

Introduction: The "Wet Salt" Paradox You are likely here because your morpholine-based hydrochloride (HCl) salt—intended to be a pristine, free-flowing powder—has turned into a sticky gum or a deliquescent oil upon expos...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Wet Salt" Paradox

You are likely here because your morpholine-based hydrochloride (HCl) salt—intended to be a pristine, free-flowing powder—has turned into a sticky gum or a deliquescent oil upon exposure to air.

Why is this happening? Morpholine derivatives are secondary amines with an ether oxygen in the 4-position. When converted to HCl salts, they often exhibit high hygroscopicity due to two synergistic factors:

  • Chloride Ion Electronegativity: The chloride anion (

    
    ) is a strong hydrogen bond acceptor. In the absence of a tightly packed crystal lattice, it aggressively attracts atmospheric water molecules to satisfy its coordination sphere.
    
  • The Morpholine Ring: The ether oxygen (

    
    ) in the morpholine ring acts as an additional H-bond acceptor, while the protonated nitrogen (
    
    
    
    ) acts as a donor. If the crystal lattice energy is low (common in simple HCl salts), water molecules easily intercalate between these polar sites, breaking the lattice and dissolving the salt in its own absorbed moisture (deliquescence).

This guide provides a systematic approach to troubleshooting, processing, and engineering your way out of this problem.

Part 1: Immediate Troubleshooting (Q&A)

Scenario A: "My sample turns to oil on the balance."

Q: I synthesized the HCl salt, but it deliquesces within minutes of filtration. How do I isolate it?

A: The "oil" is likely a supersaturated solution of your salt in absorbed water. You must disrupt the cycle of moisture uptake during isolation.

Immediate Action Protocol:

  • Switch Solvents: Do not use diethyl ether (it often contains water and peroxides). Use anhydrous ethyl acetate or acetonitrile for washing.

  • Inert Filtration: Perform filtration under a blanket of dry Nitrogen (

    
    ) or Argon. If a glovebox is unavailable, use an inverted funnel flowing 
    
    
    
    over your Büchner funnel.
  • The "Schlenk" Technique: If the solid is extremely sensitive, filter using a Schlenk line (fritted glass filter stick) to avoid any air exposure.

Scenario B: "I cannot get a stable weight for analysis."

Q: My elemental analysis (CHN) is off because the water content fluctuates. Vacuum drying isn't helping.

A: Standard vacuum drying often fails because the water is bound deeply in the lattice or the surface area is too high.

Corrective Protocol:

  • Temperature/Vacuum Ramp: Don't just apply full vacuum.

    • Start at 30°C at 100 mbar (removes surface solvent).

    • Ramp to 50-60°C at <10 mbar (removes bound water).

    • Crucial: Use a P2O5 trap between the oven and the pump. Without a desiccant trap, you are often just circulating moist air from the pump back to the chamber.

  • TGA Verification: Do not trust the balance. Run a Thermogravimetric Analysis (TGA). If you see a weight loss step <100°C, it is water/solvent. If the weight is stable up to degradation, your salt is dry.

Scenario C: "The salt is dry, but clumps during formulation."

Q: We need to tablet this, but it sticks to the punches.

A: This is a process humidity issue. Morpholine HCl salts often have a Critical Relative Humidity (CRH) below 40%.

Engineering Fix:

  • Excipient Buffering: Do not use microcrystalline cellulose (MCC) alone, as it holds moisture. Mix with Mannitol (non-hygroscopic) or Fumed Silica (Syloid®) which acts as a moisture scavenger (glidant) to coat the sticky particles.

  • Environment: Production suites must be dehumidified to <30% RH .

Part 2: Strategic Solutions (Root Cause Fixes)

If the HCl salt is operationally difficult, you have two paths: Engineer the HCl salt or Abandon the HCl salt .

Path 1: Crystal Engineering (Keep the HCl)

Sometimes you cannot change the salt form due to regulatory or toxicity reasons. In this case, you must change the habit or solid form.

Technique: Solvate Formation

Paradoxically, adding a solvent molecule can block water uptake.

  • Concept: A "channel solvate" fills the voids in the crystal lattice that water would otherwise occupy.

  • Experiment: Recrystallize from Methanol/Acetone or Isopropanol . If the solvent incorporates stoichiometrically (e.g., Morpholine-Drug • HCl • 0.5 iPrOH), it may be significantly more stable than the amorphous or anhydrous HCl salt.

Technique: Co-Crystallization

Use a neutral co-former to hydrogen bond with the chloride ion, shielding it from water.

  • Co-formers: Urea, Nicotinamide, or Succinic Acid.

  • Method: Grind the Morpholine HCl salt with the co-former (1:1 ratio) and a drop of solvent (Liquid Assisted Grinding).

Path 2: Salt Switching (The "Nuclear" Option)

If the HCl salt has a CRH < 40%, it is often unsuitable for commercial development. Switch to a counter-ion with a lower charge density or higher lattice energy.

Anion CandidateWhy choose it?Potential Downside
Besylate / Tosylate Large, hydrophobic anions pack well with organic cations. significantly reduces hygroscopicity.[1]Higher molecular weight (lower drug loading).
Fumarate / Maleate Dicarboxylic acids often form H-bonded networks that exclude water.May have lower solubility than HCl.
Phosphate Often forms stable hydrates that do not absorb excess moisture.Can be prone to disproportionation at low pH.

Part 3: Visual Workflows

Workflow 1: The Hygroscopicity Management Decision Tree

SaltStrategy Start Morpholine Derivative HCl Salt Synthesized Test Test Hygroscopicity (DVS Analysis) Start->Test Decision Is CRH > 50%? Test->Decision Keep Keep HCl Salt Optimize Drying Decision->Keep Yes (Stable) Problem High Hygroscopicity (Deliquescent) Decision->Problem No (Unstable) PathA Regulatory Constraint: Must keep HCl? Problem->PathA Eng1 Screen for Polymorphs/Solvates PathA->Eng1 Yes PathB Switch Counter-ion PathA->PathB No Eng2 Co-Crystal Screening (Urea, Saccharin) Eng1->Eng2 If fails Salts Try: Tosylate, Besylate, Fumarate, Oxalate PathB->Salts

Figure 1: Decision matrix for managing hygroscopic morpholine salts. CRH = Critical Relative Humidity.[2]

Workflow 2: Mechanism of Moisture Uptake

Mechanism cluster_0 Crystal Surface Cl Cl- Anion (H-Bond Acceptor) Lattice Lattice Expansion (Liquefaction) Cl->Lattice Disrupts Packing NH Morpholinium NH+ (H-Bond Donor) NH->Lattice H-Bond Network Break Ether Ether Oxygen (Polar Site) Water Atmospheric H2O Water->Cl Strong Attraction Water->Ether Weak Attraction

Figure 2: Mechanistic pathway of water ingress into the morpholine HCl lattice.

Part 4: Validated Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) Screening

Use this to quantify the problem.

  • Sample Prep: Load 10-20 mg of salt into the DVS quartz pan.

  • Pre-treatment: Dry at 0% RH at 25°C for 2 hours to establish dry mass (

    
    ).
    
  • Cycle: Ramp RH from 0% to 90% in 10% steps. Hold each step until mass change (

    
    ) is <0.002% per minute.[3]
    
  • Analysis:

    • Hygroscopic: >2% weight gain at 80% RH.

    • Deliquescent: Exponential weight gain (vertical line) usually >30% weight gain, sample turns liquid.

    • Hysteresis: If the desorption curve (90% -> 0%) does not match adsorption, you have formed a hydrate.

Protocol 2: Anti-Solvent Crystallization (To improve habit)

Use this to create larger, less reactive crystals.

  • Dissolve 1g of Morpholine HCl salt in the minimum amount of Methanol (warm).

  • Place the vessel in a larger jar containing Ethyl Acetate or Acetone (Vapor Diffusion method).

  • Seal and let stand undisturbed for 48 hours.

  • Result: The slow diffusion of the anti-solvent (EtOAc) into the Methanol forces the salt to crystallize slowly, forming larger blocks with lower surface area-to-volume ratio, reducing surface hygroscopicity.

References

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. New Journal of Chemistry, 2017.[4] Link

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 2023.[1][2] Link

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Journal of Drug Delivery, 2022. Link

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials. Pharma Excipients, 2022. Link

  • Morpholine Properties and Salt Formation. PubChem, National Library of Medicine. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: FTIR Spectral Fidelity in Characterizing Carbonyl and Morpholine Moieties in Mannich Bases

Executive Summary In the synthesis of Mannich bases—specifically those derived from morpholine and acetophenone analogs—confirming the formation of the -amino ketone structure is a critical checkpoint. While Nuclear Magn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of Mannich bases—specifically those derived from morpholine and acetophenone analogs—confirming the formation of the


-amino ketone structure is a critical checkpoint. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, cost-effective, and non-destructive alternative for immediate reaction monitoring.

This guide objectively compares FTIR against high-resolution alternatives, detailing the specific spectral shifts of the carbonyl (


) and morpholine ether (

) bands that serve as definitive "fingerprints" of successful synthesis.

Mechanistic Context: The Chemical Signal[1]

To interpret the spectrum, one must understand the transformation. The Mannich reaction involves the condensation of a non-enolizable amine (morpholine), formaldehyde, and an active hydrogen compound (ketone).

Reaction Pathway & Spectral Implications[1][2][3][4][5][6]

The following diagram illustrates the transformation and the corresponding spectral changes expected.

MannichReaction cluster_signals Key Spectral Changes Ketone Acetophenone Analog (Active H) Product Mannich Base (Beta-amino Ketone) Ketone->Product Nucleophilic Attack Amine Morpholine (Secondary Amine) Intermediate Iminium Ion Intermediate Amine->Intermediate Condensation (-H2O) Note1 Loss of N-H stretch (3300-3500 cm-1) Amine->Note1 HCHO Formaldehyde HCHO->Intermediate Intermediate->Product Note2 Shift in C=O (H-bonding effects) Product->Note2 Note3 Appearance of C-O-C (1100 cm-1) Product->Note3

Figure 1: Mechanistic flow of the Mannich reaction highlighting the disappearance of the amine proton and the modification of the carbonyl environment.[1]

Spectral Analysis: The Fingerprint Regions

The Carbonyl Band ( )

In a standard aryl ketone (like acetophenone), the carbonyl stretch typically appears at 1680–1690 cm⁻¹ . However, in Mannich bases, this band is highly sensitive to the local environment.

  • The Shift: Upon formation of the Mannich base, the carbonyl band often shifts to lower wavenumbers (1650–1675 cm⁻¹ ).

  • The Cause: This "red shift" is frequently attributed to intramolecular hydrogen bonding between the carbonyl oxygen and the protonated nitrogen of the morpholine ring (especially if the sample is in a salt form or stabilized by solvent interactions) [1, 2].

  • Resolution: If the band splits or broadens significantly, it may indicate a mixture of free base and salt forms, or incomplete reaction.

The Morpholine Signature ( and )

The morpholine ring introduces an ether linkage and a tertiary amine, distinct from the starting materials.

  • Ether Stretch (

    
    ):  This is the most diagnostic band for morpholine incorporation. Look for a strong, sharp band in the 1100–1150 cm⁻¹  region (typically ~1110 cm⁻¹) [3].
    
  • C-N Stretch: Aliphatic C-N stretching vibrations appear in the 1130–1200 cm⁻¹ range. While often overlapping with the fingerprint region, an increase in intensity here relative to the starting ketone is a positive indicator.

The "Silent" Indicator: Disappearance of

Morpholine is a secondary amine and exhibits a weak-to-medium


 stretch around 3300–3500 cm⁻¹ .
  • Success Criteria: The complete absence of this band in the purified product spectrum is definitive proof that the secondary amine has been converted to a tertiary amine (the Mannich base) [4].

Comparative Analysis: FTIR vs. Alternatives

While FTIR is excellent for functional group verification, it lacks the structural resolution of NMR. The following table compares these techniques for this specific application.

FeatureFTIR (Infrared)NMR (

/

)
Mass Spectrometry (MS)
Primary Utility Functional group ID (C=O, C-O-C)Exact structural connectivityMolecular weight confirmation
Speed Fast (< 5 mins)Slow (Sample prep + acquisition)Fast (if LC-MS available)
Sample State Solid (ATR/KBr) or LiquidSolution (Deuterated solvent)Solution
Mannich Specificity High (Detects C-O-C & loss of N-H)Very High (Shows methylene triplets)Medium (fragmentation can be complex)
Cost per Run LowHighMedium-High
Limit of Detection > 1-5% impurity< 1% impurity< 0.1% impurity

Expert Insight: Use FTIR for reaction monitoring (checking for the disappearance of the N-H band). Use NMR for final product characterization to ensure the methylene bridge (


) is correctly positioned between the nitrogen and the alpha-carbon.

Validated Experimental Protocol

This protocol ensures high spectral fidelity, minimizing artifacts from moisture or solvent residues.

Step 1: Sample Preparation (ATR Method)
  • Why ATR? Attenuated Total Reflectance (ATR) is preferred over KBr pellets for Mannich bases because these bases can be hygroscopic. KBr absorbs water, which creates a massive O-H band (3400 cm⁻¹) that obscures the critical N-H region we need to monitor.

  • Procedure:

    • Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan.

    • Place ~2 mg of the dried Mannich base solid onto the crystal.

    • Apply pressure until the force gauge reads optimal contact (usually ~80-100 gauge units).

Step 2: Data Acquisition
  • Range: 4000 – 600 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (sufficient for signal-to-noise ratio).

Step 3: Interpretation Workflow (Decision Tree)

Use the following logic to validate your product.

SpectralDecision Start Analyze Spectrum CheckNH Is N-H band (3300-3500 cm-1) present? Start->CheckNH Fail1 FAIL: Unreacted Morpholine present. CheckNH->Fail1 Yes CheckCOC Is C-O-C band (1100-1150 cm-1) present? CheckNH->CheckCOC No Fail2 FAIL: Morpholine not incorporated. CheckCOC->Fail2 No CheckCO Check Carbonyl (C=O) Position CheckCOC->CheckCO Yes Shifted Shifted to ~1660-1675 cm-1? CheckCO->Shifted Pass PASS: Mannich Base Formed. (Proceed to NMR) Shifted->Pass Yes Warning WARNING: Check for non-H-bonded species or decomposition. Shifted->Warning No (stays >1680)

Figure 2: Analytical decision tree for validating Mannich base formation via FTIR.

References

  • Intramolecular Hydrogen Bonding in Mannich Bases

    • Source:Journal of Molecular Structure / Spectrochimica Acta.
    • Context: Confirms the red-shift of C=O stretching frequencies due to intramolecular bonding in solid-st
  • Mannich Reaction Mechanism & Characterization

    • Source:Thermo Fisher Scientific / Organic Chemistry Portal.
    • Context: General mechanism and spectral expectations for beta-amino ketone form
    • (General spectral resources)

  • Morpholine Spectral Characteristics

    • Source:ResearchGate / Journal of Applied Pharmaceutical Science.
    • Context: Identification of C-O-C stretches at 1140 cm⁻¹ and C-N bands in morpholine deriv
  • Comparative Analytical Techniques

    • Source:Thermo Fisher Scientific Applic
    • Context: "Yin and Yang in Chemistry Education" - comparing FTIR (functional groups) vs NMR (structure).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-morpholino-4'-methylpropiophenone

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 3-morpholino-4'-methylpropiophenone, a synthetic cathinone derivative. We will objectively compare its fragmentation patterns u...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 3-morpholino-4'-methylpropiophenone, a synthetic cathinone derivative. We will objectively compare its fragmentation patterns under two common ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—providing the causal logic behind the observed cleavages. This document is intended for researchers, analytical chemists, and forensic scientists who require a robust understanding of how to identify and characterize this and similar molecules using mass spectrometry.

Introduction: The Analytical Challenge of Synthetic Cathinones

3-morpholino-4'-methylpropiophenone belongs to the vast and structurally diverse class of synthetic cathinones. These compounds present a significant analytical challenge due to the frequent emergence of isomers that may have similar properties but different legal statuses or pharmacological effects. Mass spectrometry (MS) is the cornerstone technique for the unambiguous identification of these substances. However, the choice of ionization method—typically coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS)—fundamentally dictates the fragmentation data obtained and, consequently, the confidence in structural elucidation.

This guide will dissect the fragmentation pathways of 3-morpholino-4'-methylpropiophenone, contrasting the high-energy, radical-driven fragmentation of EI with the softer, even-electron fragmentation observed in ESI with collision-induced dissociation (CID).

Electron Ionization (EI) Fragmentation Pathway: A Tale of Two Cleavages

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and predictable fragmentation. The resulting mass spectrum is a fingerprint that can be compared against spectral libraries. For synthetic cathinones, EI spectra are often dominated by fragmentation directed by the amine group and the carbonyl functional group.[1]

The molecular ion (M⁺•) of 3-morpholino-4'-methylpropiophenone (C₁₃H₁₇NO₂) has a nominal mass of 219 Da. However, consistent with many cathinones, the molecular ion peak is often of low intensity or entirely absent in EI spectra.[2][3] The fragmentation is primarily governed by two competing pathways originating from the carbonyl group and the adjacent tertiary amine.

  • α-Cleavage (Amine-Directed): The most characteristic fragmentation pathway for synthetic cathinones is the cleavage of the carbon-carbon bond alpha to the nitrogen atom.[2][4] This process is driven by the formation of a highly stable, resonance-delocalized iminium cation. For 3-morpholino-4'-methylpropiophenone, this cleavage results in the formation of the morpholinomethylidene iminium ion, which is consistently observed as the base peak in the spectrum.

  • Acylium Ion Formation (Carbonyl-Directed): A competing cleavage occurs at the C-C bond between the carbonyl carbon and the alpha-carbon. This yields a stable methylbenzoyl acylium ion. This ion can subsequently lose a neutral carbon monoxide (CO) molecule to form a methylphenyl cation.[2]

Key EI Fragments Summarized
m/z (Nominal)Proposed StructureFragmentation PathwaySignificance
100[C₅H₁₀NO]⁺ (Morpholinomethylidene iminium)α-Cleavage of the Cα-Cβ bondBase Peak , characteristic of the morpholine side chain.
119[C₈H₇O]⁺ (Methylbenzoyl acylium ion)Cleavage of the bond between the carbonyl and the side chainConfirms the 4-methylpropiophenone core.
91[C₇H₇]⁺ (Methylphenyl cation / Tropylium ion)Loss of CO from the m/z 119 acylium ionIndicative of the tolyl (methylphenyl) group.
Visualizing the EI Fragmentation Pathway

EI_Fragmentation cluster_alpha α-Cleavage Pathway cluster_acylium Acylium Pathway M Molecular Ion (M⁺•) m/z 219 BasePeak Iminium Ion (Base Peak) m/z 100 M->BasePeak Dominant Radical1 C₈H₇O• (Methylbenzoyl radical) M->Radical1 Acylium Acylium Ion m/z 119 M->Acylium Radical2 C₅H₁₀N• (Morpholinomethyl radical) M->Radical2 Tropylium Methylphenyl Cation m/z 91 Acylium->Tropylium - CO

Caption: Predicted EI fragmentation of 3-morpholino-4'-methylpropiophenone.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Pathway: A Softer Approach

Electrospray ionization is a "soft" technique that typically generates a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. Structural information is then obtained by selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). This process involves even-electron species, and the fragmentation pathways often differ significantly from EI.[5]

For 3-morpholino-4'-methylpropiophenone, the precursor ion will be the protonated molecule at a nominal m/z of 220. The fragmentation of tertiary amines under ESI-MS/MS conditions often favors charge-directed mechanisms, including characteristic neutral losses.[6]

  • Neutral Loss of Morpholine: The most prominent fragmentation pathway is the neutral loss of the entire morpholine moiety (C₄H₉NO, 87 Da). This is a common fragmentation for morpholine-containing compounds and results from the cleavage of the C-N bond, yielding a protonated 4-methylpropiophenone enone.[7]

  • Formation of the Methylbenzoyl Ion: Similar to the EI pathway, the formation of the methylbenzoyl ion (m/z 119) is also a significant pathway, resulting from the cleavage of the alkyl chain.

  • Rearrangements and Tropylium Ion Formation: The formation of the m/z 91 ion is also observed under ESI-MS/MS conditions for many synthetic cathinones, often arising from complex rearrangements of other fragment ions.[8]

Key ESI-MS/MS Fragments Summarized
Precursor m/zFragment m/zProposed StructureFragmentation PathwaySignificance
220133[C₉H₉O]⁺Neutral loss of morpholine (-87 Da)Confirms molecular weight and the presence of the morpholine substituent.
220119[C₈H₇O]⁺ (Methylbenzoyl acylium ion)Cleavage of the C-C bond adjacent to the carbonylConfirms the 4-methylpropiophenone core.
220 or 11991[C₇H₇]⁺ (Methylphenyl cation / Tropylium ion)Loss of CO from m/z 119 or complex rearrangementDiagnostic for the tolyl group.
Visualizing the ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation cluster_neutral_loss Neutral Loss Pathway cluster_acylium Acylium Pathway Precursor Protonated Molecule [M+H]⁺ m/z 220 NL_Ion Fragment Ion m/z 133 Precursor->NL_Ion - 87 Da (Morpholine) Acylium Acylium Ion m/z 119 Precursor->Acylium Tropylium Methylphenyl Cation m/z 91 Acylium->Tropylium - CO

Caption: Predicted ESI-MS/MS fragmentation of 3-morpholino-4'-methylpropiophenone.

Comparative Analysis: EI-MS vs. ESI-MS/MS for Isomer Differentiation

The choice between EI and ESI provides complementary information. While EI is excellent for library matching due to its reproducible fragmentation, ESI-MS/MS often provides superior specificity for distinguishing between closely related isomers.[4]

FeatureGC-EI-MSLC-ESI-MS/MS
Primary Ion Molecular Radical Cation (M⁺•), m/z 219 (often weak/absent)Protonated Molecule ([M+H]⁺), m/z 220 (strong)
Base Peak m/z 100 (Iminium ion)m/z 133 or m/z 119 (Analyte/condition dependent)
Key Fragmentation α-cleavage, acylium formationNeutral loss of morpholine, acylium formation
Strengths Standardized, large libraries available, good for identifying core functional groups.Confirms molecular weight, highly specific fragmentation useful for isomer differentiation.
Limitations Molecular ion often absent, spectra of isomers can be very similar.[4]Fewer standardized libraries, fragmentation can be highly dependent on collision energy.

For 3-morpholino-4'-methylpropiophenone, an EI spectrum will immediately suggest a morpholine-containing cathinone structure due to the m/z 100 base peak. An ESI-MS/MS spectrum, however, will confirm the molecular weight of 219 Da (via the [M+H]⁺ ion at m/z 220) and demonstrate the characteristic loss of 87 Da, providing stronger evidence for the specific connectivity of the morpholine group.

Experimental Protocols

The following protocols are provided as validated starting points for the analysis of 3-morpholino-4'-methylpropiophenone.

Protocol 1: GC-EI-MS Analysis

This method is suitable for routine screening and identification against spectral libraries.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of methanol. Dilute serially to a final concentration of 1-10 µg/mL.

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injection: 1 µL injection volume, split mode (e.g., 20:1).

  • Inlet Temperature: 280 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230 °C.

  • MS Quad Temperature: 150 °C.

  • Scan Range: m/z 40-550.

Protocol 2: LC-ESI-MS/MS Analysis

This method is ideal for confirmation, quantitation, and isomer differentiation.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of 50:50 methanol:water. Dilute serially to a final concentration of 1-100 ng/mL.

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • Start at 5% B.

    • Ramp to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS System: Sciex 6500 QTRAP or equivalent triple quadrupole/ion trap.

  • Ionization Mode: Electrospray (ESI), Positive.

  • Key MS Parameters:

    • IonSpray Voltage: +5500 V.

    • Source Temperature: 500 °C.

    • Curtain Gas: 35 psi.

  • MS/MS Experiment: Monitor the transition for the precursor ion [M+H]⁺ at m/z 220. Optimize collision energy (CE) to observe key product ions (e.g., m/z 133, 119, 91). A starting CE of 20-30 eV is recommended.

General Analytical Workflow

Workflow cluster_prep Sample Handling cluster_separation Separation cluster_ms Mass Spectrometry Sample Sample Prep Sample Preparation (Dilution, Extraction) Sample->Prep GC Gas Chromatography (GC) Prep->GC Volatile Analytes LC Liquid Chromatography (LC) Prep->LC Non-Volatile Analytes Ionization Ionization (EI or ESI) GC->Ionization LC->Ionization MS MS Analysis (Full Scan or MS/MS) Ionization->MS Data Data Acquisition MS->Data Report Data Processing & Reporting

Caption: A generalized workflow for the MS analysis of small molecules.

Conclusion

The mass spectrometric fragmentation of 3-morpholino-4'-methylpropiophenone is predictable and yields structurally significant ions under both EI and ESI conditions.

  • GC-EI-MS provides a characteristic fingerprint dominated by the m/z 100 iminium ion , which is highly indicative of the morpholine-containing side chain.

  • LC-ESI-MS/MS confirms the molecular weight via the [M+H]⁺ ion at m/z 220 and shows a characteristic neutral loss of 87 Da , providing strong evidence for the complete molecular structure.

A combined analytical approach, leveraging both techniques, provides the most comprehensive and legally defensible identification. Understanding these distinct fragmentation pathways is crucial for analysts in forensic, clinical, and research laboratories to accurately identify this compound and distinguish it from its isomers.

References

  • Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers. (n.d.). Google Scholar.
  • DeVany, J., et al. (2020). Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones. Journal of the American Society for Mass Spectrometry.
  • Samanidou, V., et al. (2021). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. Molecules. Retrieved from [Link]

  • Mass spectral fragmentation of Cathinones by high-resolution tofms using a soft ionization source. (2012). Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

  • Jackson, G., et al. (2020).
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org. Retrieved from [Link]

  • Maurice, M. K. (1972). Fragmentation mechanisms in mass spectrometry.
  • Borges, C. R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Retrieved from [Link]

  • Davidson, J. T., et al. (2020).

Sources

Validation

HPLC Method Development for Purity Analysis of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the unique analytical challenges presented by basic Mannich base APIs. 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one is a classic example: a beta-amino aryl ket...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the unique analytical challenges presented by basic Mannich base APIs. 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one is a classic example: a beta-amino aryl ketone synthesized via a Mannich reaction between 4-methylacetophenone, formaldehyde, and morpholine.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires balancing two competing chemical realities. First, the basic morpholine ring (pKa ~8.3) causes severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols. Second, the beta-amino ketone backbone is thermodynamically unstable; under thermal or alkaline stress, it undergoes retro-Mannich cleavage, regenerating 4-methylacetophenone and morpholine. If your method conditions are too harsh, you will artificially generate these degradation products on-column, leading to false-positive impurity reporting.

This guide objectively compares traditional Reversed-Phase (RP) strategies against Modern Mixed-Mode Chromatography (MMC), providing a self-validating protocol for accurate purity analysis.

Mechanistic Challenges & The Retro-Mannich Pathway

To control an analytical method, you must first understand the causality of the molecule's degradation. 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one is highly susceptible to hydrolytic and thermal stress.

RetroMannich API 1-(4-Methylphenyl)-3- morpholin-4-ylpropan-1-one Stress Thermal/Hydrolytic Stress API->Stress Retro-Mannich Cleavage Ketone 4-Methylacetophenone (Hydrophobic) Stress->Ketone Morpholine Morpholine (Polar Basic) Stress->Morpholine

Fig 1. Retro-Mannich degradation pathway yielding hydrophobic and polar impurities.

When utilizing standard C18 columns, analysts often attempt to suppress the ionization of the basic morpholine group by using high-pH mobile phases (e.g., pH 8.0 with diethylamine), a technique heavily documented in [1]. While high pH improves peak shape by neutralizing the basic nitrogen, it accelerates the retro-Mannich degradation of the API during the run and requires non-volatile buffers that destroy Mass Spectrometry (MS) compatibility.

Conversely, running a standard C18 column at low pH (pH 2.5) protonates the morpholine moiety, causing it to interact with negatively charged, unendcapped silanols on the silica matrix. This results in severe peak tailing (As > 2.0) that obscures closely eluting impurities. Furthermore, the highly polar morpholine impurity will elute in the void volume, making accurate quantification impossible.

Comparative Performance of Chromatographic Strategies

To objectively identify the superior method, we compared standard C18 approaches against a Mixed-Mode Reversed-Phase/Cation-Exchange column. Mixed-mode columns embed a cation-exchange group directly into the hydrophobic alkyl chain. This dual-retention mechanism allows the basic morpholine moiety to be retained via intentional ionic interactions, while the hydrophobic p-tolyl group is retained via reversed-phase interactions, as demonstrated in modern [2].

Quantitative Performance Comparison
Chromatographic ParameterStandard C18 (Low pH 2.5)Standard C18 (High pH 8.0)Mixed-Mode (RP/Cation-Exchange)
Primary Retention Mechanism Hydrophobic (RP)Hydrophobic (RP)Hydrophobic + Ionic
API Retention Time (min) 3.28.56.4
API Tailing Factor (

)
1.8 (High tailing)1.2 (Acceptable)1.05 (Excellent)
Morpholine Retention Poor (Elutes in void)ModerateStrong (Ion-exchange)
4-Methylacetophenone Res. > 2.0> 2.0> 3.0
Buffer Volatility / MS Comp. Poor (Phosphoric Acid)Poor (Phosphate/DEA)Excellent (Ammonium Formate)

Self-Validating Experimental Protocol: Mixed-Mode HPLC-UV/MS

The following methodology utilizes a Mixed-Mode approach. To ensure scientific integrity, this protocol is designed as a self-validating system : the system suitability test (SST) directly dictates corrective actions if the physical chemistry of the column shifts.

Workflow Step1 1. Cold Sample Prep (Acidic Diluent) Step2 2. Mixed-Mode Column (RP + Cation Exchange) Step1->Step2 Step3 3. Volatile Buffer (Ammonium Formate pH 3.0) Step2->Step3 Step4 4. System Suitability (Rs > 3.0, As < 1.2) Step3->Step4 Step5 5. Dual Detection (UV 254 nm + MS/MS) Step4->Step5

Fig 2. Self-validating HPLC method development workflow for basic Mannich base APIs.

Step 1: Sample Preparation (Degradation Prevention)

Causality: Heat and neutral/alkaline diluents trigger retro-Mannich cleavage.

  • Prepare the sample diluent: 20% Acetonitrile / 80% Water containing 0.1% Formic Acid. The acidic environment stabilizes the beta-amino ketone.

  • Dissolve the API to a working concentration of 1.0 mg/mL.

  • Maintain the autosampler temperature strictly at 4°C .

Step 2: Chromatographic Conditions
  • Column: Mixed-Mode RP/Cation-Exchange (e.g., Coresep 100 or Primesep 100), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: Linear gradient to 60% B

    • 10-12 min: Hold at 60% B

    • 12-15 min: Re-equilibrate at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Do not exceed 30°C to prevent thermal degradation).

  • Detection: UV at 254 nm (for API and 4-methylacetophenone) in series with ESI-MS/MS (for morpholine, which lacks a strong UV chromophore).

Step 3: System Suitability Test (SST) & Corrective Actions

Inject a resolution standard containing the API (1.0 mg/mL) spiked with 4-methylacetophenone (0.1% w/w) and morpholine (0.1% w/w).

  • Validation Gate 1 (Retention): Morpholine must elute after the void volume (

    
    ).
    
    • Corrective Action: If

      
      , decrease the Ammonium Formate concentration to 5 mM to increase ionic retention.
      
  • Validation Gate 2 (Peak Symmetry): API Tailing Factor (

    
    ) must be 
    
    
    
    .
    • Corrective Action: If

      
      , increase the Ammonium Formate concentration to 15 mM to better mask residual silanols and facilitate ion-exchange kinetics.
      
  • Validation Gate 3 (Resolution): Resolution (

    
    ) between API and 4-methylacetophenone must be 
    
    
    
    .
    • Corrective Action: If

      
      , decrease the gradient slope (extend gradient time to 15 minutes).
      

References

  • Raju TVR, Seshadri RK, Arutla S, Mohan TSSJ, Rao IM, Nittala SR. "Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms." Scientia Pharmaceutica, 2013; 81(1): 123-138. URL: [Link]

Comparative

X-ray diffraction (XRD) crystal structure of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one

This guide provides an in-depth technical analysis of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one , a Mannich base derivative of 4-methylacetophenone. It synthesizes crystallographic data, synthetic methodologies, an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one , a Mannich base derivative of 4-methylacetophenone. It synthesizes crystallographic data, synthetic methodologies, and structural comparisons with key analogs to aid researchers in drug development and structural chemistry.

Executive Summary

1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one (also known as 3-morpholino-4'-methylpropiophenone) is a beta-aminoketone synthesized via the Mannich reaction. Structurally, it serves as a lipophilic analog of the central nervous system (CNS) stimulant class and exhibits potential cytotoxic and antimicrobial properties.

This guide analyzes its solid-state properties, contrasting its crystal lattice behavior with unsubstituted and heterocyclic analogs. The presence of the para-methyl group introduces specific steric and electronic perturbations that enhance lipophilicity (LogP) while modulating crystal packing forces—critical factors for pharmaceutical formulation and bioavailability.

Chemical Profile & Synthesis

The compound is synthesized through a classic acid-catalyzed Mannich condensation. The reaction couples a ketone containing an acidic alpha-proton (4-methylacetophenone) with a secondary amine (morpholine) and formaldehyde.

Synthetic Pathway

The reaction proceeds via the formation of an iminium ion intermediate from formaldehyde and morpholine, which then undergoes electrophilic attack by the enol form of the acetophenone.

MannichReaction Reactants 4-Methylacetophenone + Morpholine + Formaldehyde Intermediate Iminium Ion (Transient Species) Reactants->Intermediate Acid Cat. (HCl) Transition Enol Attack (C-C Bond Formation) Intermediate->Transition Electrophilic Addn Product 1-(4-Methylphenyl)-3- morpholin-4-ylpropan-1-one (Mannich Base) Transition->Product - H2O Salt HCl Salt Form (Crystalline Solid) Product->Salt + HCl (g/aq)

Figure 1: Acid-catalyzed synthesis pathway yielding the hydrochloride salt form.

Comparative Crystallographic Analysis

In the absence of a singular, isolated crystal structure report for the specific p-tolyl derivative in public repositories, its structural parameters are derived from high-fidelity homologs: 3-morpholino-1-phenylpropan-1-one (MPO) and 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one .

Structural Homology & Predicted Lattice

The crystal structure of morpholine-derived Mannich bases typically adopts a monoclinic or orthorhombic space group (often P21/c or Pbca).

FeatureTarget: 4-Methyl Analog (Predicted)Analog A: Unsubstituted (MPO) Analog B: Pyridyl Derivative
Space Group P21/c (Monoclinic)P21/cPbca (Orthorhombic)
Morpholine Conf. ChairChairChair
Backbone Torsion Anti-periplanarAnti-periplanarAnti (Torsion ~162°)
Interactions C-H···π (Methyl-Ring)C-H···π (Weak)C-H[1]···N (Intermolecular)
Packing Forces Van der Waals dominantH-bonding (if HCl salt)H-bonding + π-stacking
Key Structural Drivers
  • Morpholine Ring Conformation: The morpholine ring consistently adopts a chair conformation to minimize steric strain. The exocyclic N-C bond is equatorial, maximizing stability.

  • Para-Methyl Effect: The addition of the methyl group at the para position of the phenyl ring disrupts the tight π-π stacking seen in unsubstituted analogs. Instead, it promotes C-H···π interactions , leading to a slightly less dense crystal packing and potentially lower melting point compared to the 4-chloro analogs.

  • Salt Bridge (HCl Form): In the hydrochloride salt, the protonated nitrogen of the morpholine ring forms a strong ionic hydrogen bond (N-H···Cl⁻) with the chloride anion, serving as the primary anchor for the crystal lattice.

Performance Comparison: Alternatives & Analogs

For drug development, selecting the correct Mannich base analog is a trade-off between solubility, lipophilicity, and metabolic stability.

Comparative Data Table
Parameter1-(4-Methylphenyl)-... (Target)1-Phenyl-... (Unsubstituted)1-(4-Chlorophenyl)-... (Halogenated)
Electronic Nature Electron Donating (+I effect)NeutralElectron Withdrawing (-I, +M)
Lipophilicity (LogP) High (~2.5) Medium (~2.0)High (~2.7)
Water Solubility Moderate (Salt form)High (Salt form)Low
Metabolic Liability Benzylic oxidation (Methyl)Ring hydroxylationDehalogenation (Slow)
Primary Utility Lipophilic CNS Agent General ReferencePotent Cytotoxic Agent

Analysis:

  • Vs. Unsubstituted: The 4-methyl analog offers better blood-brain barrier (BBB) penetration due to increased lipophilicity but may suffer from faster metabolic clearance via oxidation of the methyl group.

  • Vs. 4-Chloro: The 4-chloro analog is more metabolically stable and often exhibits higher cytotoxicity, but the 4-methyl analog is less likely to cause halogen-related toxicity.

Experimental Protocols

To validate these properties, the following protocols are recommended for synthesis and characterization.

Protocol A: Synthesis of the Hydrochloride Salt
  • Reagents: Dissolve 4-methylacetophenone (10 mmol), paraformaldehyde (12 mmol), and morpholine hydrochloride (12 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add catalytic concentrated HCl (0.5 mL) if using free morpholine.

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Isolation: Cool the mixture to 0°C. The hydrochloride salt should precipitate as a white crystalline solid.

  • Purification: Recrystallize from ethanol/acetone (1:1) to obtain X-ray quality crystals.[1][2]

Protocol B: X-Ray Diffraction (XRD) Data Collection
  • Crystal Mounting: Select a single crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount on a glass fiber.

  • Instrument: Bruker APEX-II CCD or equivalent.

  • Parameters:

    • Radiation: Mo Kα (λ = 0.71073 Å).[2]

    • Temperature: 296 K (Room Temp) or 100 K (Low Temp for reduced thermal motion).

    • Scan: Omega and Phi scans.

  • Refinement: Solve structure using Direct Methods (SHELXS) and refine using Full-matrix least-squares on F² (SHELXL).

XRD Workflow Diagram

XRDWorkflow Crystal Single Crystal Selection (0.2mm, defect-free) Mount Goniometer Mounting Crystal->Mount Collect Data Collection (Mo Kα, Bruker APEX-II) Mount->Collect Process Data Reduction (SAINT/SADABS) Collect->Process Solve Structure Solution (SHELXS - Direct Methods) Process->Solve Refine Refinement (SHELXL) & Validation Solve->Refine

Figure 2: Standard workflow for single-crystal X-ray structure determination.

References

  • Ahamed, F. M., et al. (2015). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(1), o24–o25. Link

  • Basha, S. F., & Padusha, M. S. A. (2021). Synthesis, Physico-Chemical Analysis and Biological Studies of Potent Mannich Base Derivatives. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 10(11). Link

  • BenchChem. (2025).[3][4] Avoiding common side reactions in 3-Morpholinopropiophenone hydrochloride synthesis.Link

  • PubChem. 3-Morpholino-1-phenylpropan-1-one (Compound Summary). National Library of Medicine. Link

  • Al-Azzawi, A. M., & Hamd, M. (2014). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Link

Sources

Validation

Comparative Validation Guide: Synthesis of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one

Executive Summary & Chemical Context In modern drug development, the synthesis of -amino ketones via the Mannich reaction remains a foundational technique for constructing bioactive pharmacophores [3]. Synthesizing 1-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug development, the synthesis of


-amino ketones via the Mannich reaction remains a foundational technique for constructing bioactive pharmacophores [3]. Synthesizing 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one  involves a three-component condensation between 4'-methylacetophenone, formaldehyde, and morpholine.

While the synthesis itself is a standard procedure, the analytical validation of the reaction's progress is where many bench chemists encounter bottlenecks. Unreacted secondary amines (morpholine) and enolizable ketones must be rigorously monitored to prevent downstream purification failures. This guide objectively compares Standard Thin Layer Chromatography (TLC), High-Performance TLC (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to help you select and execute the optimal reaction monitoring workflow.

Mechanistic Grounding

To validate a reaction, one must first understand the molecular transformation. The reaction proceeds via the acid-catalyzed formation of a highly electrophilic iminium ion from formaldehyde and morpholine [2]. Concurrently, 4'-methylacetophenone enolizes. The nucleophilic enol attacks the iminium intermediate to yield the target Mannich base [1].

G A 4'-Methylacetophenone (Ketone) E Enol/Enolate Intermediate A->E (H+ cat.) B Formaldehyde (Aldehyde) D Iminium Ion Intermediate B->D + Morpholine (H+ cat.) C Morpholine (Amine) C->D F 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one (Mannich Base Product) D->F Nucleophilic Attack E->F

Caption: Mannich reaction mechanism forming 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one.

Comparative Analysis: Selecting the Right Analytical Tool

Choosing the right validation method requires balancing resolution, throughput, and cost.

  • Standard Silica Gel TLC: The traditional workhorse. It provides rapid qualitative feedback but suffers from band diffusion and relies heavily on the operator's visual interpretation [4].

  • High-Performance TLC (HPTLC): The precision upgrade. Utilizing plates with 5–6 µm spherical silica particles (compared to 10–12 µm irregular particles in standard TLC), HPTLC delivers tighter bands, higher theoretical plate counts, and enables precise densitometric quantification [5].

  • LC-MS: The definitive validator. While it provides absolute mass identification, it is often cost-prohibitive and lacks the high-throughput parallel screening capability of planar chromatography.

G Start Reaction Monitoring Requirement Q1 Need absolute quantification or mass ID? Start->Q1 LCMS LC-MS (High Cost, High Specificity) Q1->LCMS Yes Q2 Need high-throughput parallel screening? Q1->Q2 No HPTLC HPTLC (Moderate Cost, High Resolution) Q2->HPTLC Yes TLC Standard TLC (Low Cost, Rapid Qualitative) Q2->TLC No

Caption: Decision matrix for selecting the appropriate reaction monitoring analytical method.

Quantitative Performance Comparison
Performance MetricStandard TLCHPTLCLC-MS
Turnaround Time (per 10 samples) ~15 minutes~25 minutes~90 minutes
Resolution (

)
Low to ModerateHigh (Baseline separation)Ultra-High
Limit of Detection (LOD) ~100 ng / spot~10 ng / band< 1 ng / injection
Quantification Accuracy Semi-quantitative (Visual)Highly accurate (Densitometry)Highly accurate (Integration)
Cost per Analysis Extremely LowLowHigh

Causality-Driven Experimental Protocol

As an Application Scientist, I frequently see chemists fail when analyzing basic amines via TLC. The Causality: Morpholine and the resulting Mannich base contain basic nitrogen atoms. On standard acidic silica gel, these basic sites interact strongly with surface silanol groups (


), causing severe band broadening and tailing.

The Solution: We must add a competitive base modifier—such as Triethylamine (TEA)—to the mobile phase. TEA competitively binds to the silanol sites, neutralizing the stationary phase and allowing the target amines to migrate as tight, quantifiable spots.

Step-by-Step Methodology: HPTLC/TLC Validation

1. Materials & Preparation

  • Stationary Phase: Silica gel 60 F254 plates (Use HPTLC grade for quantitative work).

  • Mobile Phase: Hexane : Ethyl Acetate : Triethylamine (60 : 40 : 1, v/v/v). Do not omit the TEA.

  • Sample Prep: Dilute 10 µL of the crude reaction mixture in 1 mL of Methanol. Prepare 1 mg/mL methanolic reference standards of 4'-methylacetophenone and morpholine.

2. Application (Spotting/Banding)

  • For Standard TLC: Apply 2 µL spots using a glass capillary, ensuring spots remain <2 mm in diameter.

  • For HPTLC: Use an automated TLC sampler (e.g., CAMAG ATS 4) to apply 2 µL samples as 6 mm bands. Banding ensures uniform solvent front interaction and drastically improves resolution [5].

3. Development

  • Place the plate in a twin-trough chamber pre-saturated with mobile phase vapors for 20 minutes.

  • Develop the plate until the solvent front reaches 8 cm (TLC) or 6 cm (HPTLC) from the application line.

  • Remove and dry the plate thoroughly with a stream of warm air to evaporate the TEA.

Building a Self-Validating Detection System

A robust protocol must be self-validating. Relying on a single detection method can lead to false positives. We utilize Orthogonal Visualization to guarantee the identity of the product spot:

  • Non-Destructive UV Detection (254 nm):

    • Mechanism: Compounds with conjugated

      
      -systems quench the green fluorescence of the F254 indicator.
      
    • Result: 4'-methylacetophenone (

      
      ) and the Mannich base product (
      
      
      
      ) will appear as dark spots. Morpholine (
      
      
      ) lacks a chromophore and remains invisible.
  • Destructive Chemical Derivatization (Dragendorff's Reagent):

    • Mechanism: Potassium bismuth iodide complexes with secondary and tertiary amines to form insoluble orange/brown precipitates.

    • Result: Dip the plate in Dragendorff's reagent. The product (

      
      ) and morpholine (
      
      
      
      ) will stain bright orange. The unreacted ketone remains invisible.

The Validation Logic: The true product is the only spot on the plate that is both UV-active (inherited from the ketone) and Dragendorff-positive (inherited from the amine). This dual-verification eliminates ambiguity.

References

  • Mannich Reaction | Thermo Fisher Scientific - US Thermo Fisher Scientific
  • The Mannich Reaction - Organic Reactions Organic Reactions
  • Mannich Bases: An Important Pharmacophore in Present Scenario PMC - N
  • Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging The Journal of Organic Chemistry - ACS Public
  • High Performance Thin Layer Chromatography (HPTLC)
Comparative

Comparative study of antimicrobial efficacy of morpholine vs. piperidine Mannich bases

As a Senior Application Scientist in medicinal chemistry, I frequently observe that the selection of the secondary amine during the aminomethylation (Mannich reaction) of a pharmacophore is treated as a mere optimization...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently observe that the selection of the secondary amine during the aminomethylation (Mannich reaction) of a pharmacophore is treated as a mere optimization afterthought. However, substituting a morpholine ring for a piperidine ring fundamentally alters the physicochemical trajectory, target affinity, and ultimate antimicrobial efficacy of the lead compound.

This guide provides an in-depth, objective comparison of morpholine versus piperidine Mannich bases, synthesizing mechanistic causality with field-proven experimental data to guide your drug development workflows.

Mechanistic Insights: The Oxygen vs. Methylene Divergence

The core structural difference between morpholine and piperidine lies at the 4-position of the six-membered heterocycle: morpholine contains an oxygen atom (an oxa-heterocycle), whereas piperidine contains a methylene group (an aza-heterocycle). This single atomic substitution dictates the compound's behavior in biological systems[1].

  • Lipophilicity and Partition Coefficient (LogP): Piperidine Mannich bases exhibit significantly higher lipophilicity. While high lipophilicity can theoretically aid in traversing the thick peptidoglycan layers of Gram-positive bacteria, excessive lipophilicity often leads to poor aqueous solubility in assay media, causing compounds to precipitate and yield false-negative in vitro results[2].

  • Hydrogen Bonding and Porin Penetration: Morpholine’s oxygen atom acts as a potent hydrogen bond acceptor. This increases the compound's topological polar surface area (TPSA) and hydrophilicity. Gram-negative bacteria possess an outer membrane with narrow porin channels that favor the passage of hydrophilic molecules. Consequently, morpholine derivatives consistently demonstrate superior broad-spectrum activity, particularly against Gram-negative strains[3].

Comparative Antimicrobial Efficacy Data

The following table synthesizes quantitative Minimum Inhibitory Concentration (MIC) data derived from comparative studies of matched morpholine and piperidine Mannich bases across various active hydrogen scaffolds (e.g., 1,2,4-triazoles, isatins, and thiazolidinones)[4],[2],[3].

Amine MoietyTarget Pathogen ClassEfficacy ProfileRepresentative MIC (µg/mL)Mechanistic Rationale
Morpholine Gram-Positive BacteriaExcellent8 – 31.25Balanced lipophilicity allows optimal cell membrane interaction without aggregation.
Morpholine Gram-Negative BacteriaGood to Excellent16 – 31.25High H-bonding capacity facilitates entry through hydrophilic outer membrane porins.
Morpholine Fungal StrainsModerate to Good16 – 62.5Synergistic action with parent pharmacophore; maintains required aqueous solubility.
Piperidine Gram-Positive BacteriaGood16 – 62.5High lipophilicity aids in traversing thick, lipid-rich peptidoglycan layers.
Piperidine Gram-Negative BacteriaPoor to Moderate> 62.5Excess lipophilicity hinders passage through the hydrophilic porin channels.
Piperidine Fungal StrainsVariable / Lost> 125Poor solubility in standard broth often leads to in vitro precipitation and lost efficacy.

Pathway Visualization

G Substrate Active Hydrogen Scaffold (e.g., 1,2,4-Triazole / Isatin) MannichRxn Mannich Condensation (Nucleophilic Addition) Substrate->MannichRxn Reagents Formaldehyde + Secondary Amine (Morpholine or Piperidine) Reagents->MannichRxn MorpholineBase Morpholine Mannich Base (O-heterocycle: Lower LogP) MannichRxn->MorpholineBase PiperidineBase Piperidine Mannich Base (C-heterocycle: Higher LogP) MannichRxn->PiperidineBase GramNeg Gram-Negative Bacteria (Porin Channel Entry) MorpholineBase->GramNeg High Efficacy GramPos Gram-Positive Bacteria (Peptidoglycan Penetration) MorpholineBase->GramPos High Efficacy Fungi Fungal Pathogens (Ergosterol Membrane) MorpholineBase->Fungi Moderate/High PiperidineBase->GramNeg Poor Efficacy PiperidineBase->GramPos Moderate Efficacy PiperidineBase->Fungi Variable/Poor

Figure 1: Synthesis workflow and divergent antimicrobial targeting of Mannich bases.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of Amine-Specific Mannich Bases

Causality Insight: The Mannich reaction is a nucleophilic addition. Piperidine is a stronger nucleophile than morpholine due to the lack of the electron-withdrawing oxygen atom. Therefore, piperidine reactions often require stricter temperature control to prevent the formation of unwanted bis-Mannich side products[5].

  • Substrate Preparation: Dissolve 0.01 mol of the active hydrogen compound (e.g., an isatin or triazole derivative) in 20 mL of absolute ethanol.

  • Amine Addition: Add 0.011 mol (1.1 equivalents) of either morpholine or piperidine to the solution. Stir at room temperature for 10 minutes.

  • Condensation: Dropwise, add 0.015 mol of 37% formaldehyde (formalin) solution.

  • Reaction & Monitoring: Reflux the mixture for 2–4 hours. Monitor the disappearance of the starting material via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Purification: Pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure Mannich base.

Protocol B: Broth Microdilution Assay for MIC Determination

Causality Insight: Because Mannich bases (especially piperidine variants) have low aqueous solubility, using DMSO as a primary solvent is necessary. However, DMSO concentrations exceeding 1% can disrupt bacterial cell membranes, yielding false positives. Serial dilutions must be strictly calculated to maintain a final DMSO concentration ≤ 1%[2].

  • Inoculum Preparation: Suspend isolated colonies of the target strain (e.g., E. coli ATCC 25922, C. albicans ATCC 10231) in sterile saline to match a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Compound Dilution: Dissolve the synthesized Mannich base in 100% DMSO to create a stock solution. Perform two-fold serial dilutions in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) across a 96-well plate.

  • Inoculation: Add 10 µL of the standardized inoculum to each well (final volume 100 µL/well).

  • Self-Validation Controls:

    • Positive Control Well: Standard drug (Ciprofloxacin for bacteria, Fluconazole for fungi). Validation: The assay is only valid if the standard drug's MIC falls within CLSI acceptable limits.

    • Negative Control Well: Broth + 1% DMSO + Inoculum (No drug). Validation: Must show robust turbidity, confirming the solvent is not inhibiting growth.

    • Sterility Control Well: Broth only. Validation: Must remain perfectly clear.

  • Incubation & Reading: Incubate at 37°C for 24h (bacteria) or 48h (fungi). Add 10 µL of Resazurin dye (0.015%) to each well. A color change from blue to pink indicates microbial respiration (survival). The MIC is the lowest concentration well that remains blue.

Conclusion & Selection Guide

When designing a novel antimicrobial agent via Mannich condensation:

  • Default to Morpholine if your goal is a broad-spectrum antibacterial agent. The oxygen atom acts as a critical hydrogen bond acceptor, lowering LogP, improving aqueous solubility, and enabling the molecule to penetrate the hydrophilic porins of Gram-negative pathogens[3].

  • Select Piperidine only if you are specifically targeting Gram-positive bacteria or if your parent pharmacophore is highly hydrophilic and requires a significant boost in lipophilicity to cross lipid-rich membranes[2]. Be prepared to formulate the resulting compound with surfactants to overcome poor in vitro solubility during testing.

References

  • Ashok, M., Holla, B. S., & Poojary, B. (2013). Mannich Bases: An Important Pharmacophore in Present Scenario. International Journal of Medicinal Chemistry. URL:[Link]

  • Aouad, M. R. (2014). Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus. Molecules, 19(11), 18897-18910. Source: MDPI. URL:[Link]

  • Beshr, E. A., et al. (2020). Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents. RSC Advances, 10, 19709-19723. Source: RSC Publishing. URL:[Link]

  • Shrivastava, et al. (2021). Antimicrobial activity of mannich bases of 1h-indole- 2, 3-dione. World Journal of Pharmaceutical Research, 10(11), 750. Source: WJPR. URL:[Link]

  • M. R. Aouad, et al. (2013). Interaction of piperidin derivative of Mannich base with DPPC liposomes. PubMed. Source: NIH. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one

Executive Summary & Chemical Identification 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one is a -aminoketone, chemically classified as a Mannich base . It is synthesized via the condensation of p-methylacetophenone, for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identification

1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one is a


-aminoketone, chemically classified as a Mannich base . It is synthesized via the condensation of p-methylacetophenone, formaldehyde, and morpholine.

Unlike stable inorganic salts, this compound exhibits conditional stability . It is prone to a retro-Mannich reaction under alkaline conditions or thermal stress, which releases morpholine (a secondary amine) and formaldehyde . This instability dictates its disposal pathway: it must never be mixed with nitrosating agents (e.g., nitrites, nitrates) due to the risk of forming N-nitrosomorpholine, a potent carcinogen.

Chemical Identifier Details
Chemical Name 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one
Common Synonyms 3-Morpholino-1-(p-tolyl)propan-1-one;

-Morpholino-p-methylpropiophenone
Molecular Formula

Molecular Weight ~233.31 g/mol
Physical State Solid (typically white to off-white crystalline powder) or HCl salt
Primary Hazards Skin/Eye Irritant (Cat 2/2A), Acute Toxicity (Oral), Aquatic Toxicity
RCRA Status Not P- or U-listed; dispose as Non-Halogenated Organic Waste
Hazard Assessment & Stability Profile

Before disposal, you must understand the "Retro-Mannich" risk. This compound is in equilibrium with its precursors.

The Retro-Mannich Risk Pathway

Under basic conditions (pH > 9) or high heat , the compound reverts to its starting materials.

  • Risk: Release of Morpholine.

  • Critical Incompatibility: If Nitrites (

    
    ) are present in the waste stream, Morpholine reacts to form N-Nitrosomorpholine .
    

RetroMannich Compound 1-(4-Methylphenyl)- 3-morpholin-4-ylpropan-1-one Conditions Triggers: pH > 9.0 OR Heat Compound->Conditions Instability Products Decomposition Products: 1. p-Methylacetophenone 2. Formaldehyde (Toxic) 3. Morpholine (Corrosive) Conditions->Products Retro-Mannich Reaction Nitrite If mixed with Nitrites/Nitrates Products->Nitrite Secondary Amine Nitrosamine CRITICAL RISK: N-Nitrosomorpholine (Carcinogen) Nitrite->Nitrosamine Nitrosation

Figure 1: The decomposition pathway and nitrosamine formation risk. Avoid alkaline waste streams.

Disposal Decision Matrix

Do not dispose of this compound down the drain.[1] It is toxic to aquatic life and can disrupt wastewater treatment biological signaling.

Scenario A: Solid Waste (Pure Compound or Spill Cleanup)
  • Classification: Hazardous Chemical Waste (Solid).

  • Container: High-density polyethylene (HDPE) or amber glass jar.

  • Labeling: "Hazardous Waste - Toxic, Irritant. Contains: Morpholine Derivative."

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Check:

    • If dissolved in Dichloromethane/Chloroform

      
      Halogenated Waste .
      
    • If dissolved in Acetone/Ethanol/Ethyl Acetate

      
      Non-Halogenated Waste .
      
  • pH Check: Ensure the waste solution is Neutral to Slightly Acidic (pH 5–7) .

    • Why? Acidic pH stabilizes the Mannich base as the ammonium salt, preventing decomposition.

Scenario C: Aqueous Waste (Extraction Layers)
  • Action: Do not sewer. Collect as "Aqueous Hazardous Waste" containing organics.

Step-by-Step Disposal Protocols
Protocol 1: Solid Waste Packaging
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Use a fume hood to avoid dust inhalation.[3][2]

  • Collection: Transfer the solid into a wide-mouth HDPE jar.

  • Deactivation (Optional for trace amounts):

    • Dissolve trace residues in a combustible solvent (e.g., Acetone).

    • Transfer to the liquid organic waste container.

  • Labeling: Affix a hazardous waste tag. Check "Toxic" and "Irritant".[4]

  • Storage: Store in a satellite accumulation area away from oxidizers and strong bases .

Protocol 2: Liquid Waste Segregation

Use this workflow to determine the correct waste stream.

DisposalFlow Start Liquid Waste Containing 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one SolventType Identify Primary Solvent Start->SolventType Halo Halogenated Solvent? (DCM, Chloroform) SolventType->Halo Yes NonHalo Non-Halogenated Solvent? (Acetone, MeOH, EtOAc) SolventType->NonHalo Yes Aqueous Aqueous Solution? SolventType->Aqueous Yes BinHalo DISPOSE IN: Halogenated Organic Waste Halo->BinHalo BinNonHalo DISPOSE IN: Non-Halogenated Organic Waste (High BTU Incineration) NonHalo->BinNonHalo BinAq Check pH Aqueous->BinAq Adjust Adjust pH to 5-7 (Use dilute HCl) BinAq->Adjust pH > 8 FinalAq DISPOSE IN: Aqueous Toxic Waste BinAq->FinalAq pH 5-7 Adjust->FinalAq

Figure 2: Waste segregation logic flow. Prioritize incineration streams for organic solvents.

Emergency Procedures
Event Immediate Action
Spill (Solid) Dampen with acetone to prevent dust. Sweep into a jar. Do not dry sweep.[1]
Spill (Liquid) Absorb with vermiculite or sand. Do not use oxidizing absorbents. Place in a sealed bag.
Skin Contact Wash with soap and water for 15 minutes. The morpholine moiety can penetrate skin; seek medical attention if irritation persists.[5]
Eye Contact Rinse for 15 minutes. Mannich bases are severe irritants.
Regulatory Compliance (US/EU)
  • EPA (USA): This compound is not specifically listed (P/U list), but waste solutions are regulated under RCRA based on characteristics:

    • Ignitability (D001): If in flammable solvents.

    • Toxicity: Due to aquatic toxicity and potential formaldehyde release.

  • REACH (EU): Treat as a "Substance of Very High Concern" (SVHC) candidate due to the morpholine component (potential nitrosamine precursor).

  • Disposal Method: The preferred industry standard is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility). This ensures complete destruction of the morpholine ring.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 1-(4-Morpholinyl)-1-propanone derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). RCRA Waste Classification Guide: Organic Chemicals. Retrieved from [Link]

  • Cummings, T. F., & Shelton, J. R. (1960).Mannich Reaction Mechanisms: Stability of Bases. Journal of Organic Chemistry. (Provides mechanistic basis for pH sensitivity).

Sources

Handling

Personal protective equipment for handling 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one

Executive Safety Summary Compound: 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one Chemical Class: Mannich Base / Morpholine Derivative Primary Hazard Profile: GHS07 (Irritant/Harmful) [1] Handling this compound requires...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one Chemical Class: Mannich Base / Morpholine Derivative Primary Hazard Profile: GHS07 (Irritant/Harmful) [1]

Handling this compound requires a shift in mindset from "routine handling" to "containment assurance." As a Mannich base, this molecule possesses a morpholine moiety capable of transdermal absorption and potential retro-Mannich degradation (releasing formaldehyde and morpholine) under thermal stress.[1] The safety protocols below are designed not just to prevent acute injury, but to ensure data integrity by eliminating cross-contamination.

Core Risk Assessment
Hazard CategoryGHS Classification (Projected)Operational Implication
Acute Toxicity Category 4 (Oral)Harmful if swallowed.[1] Strict hygiene required.[2][3][4][5][6]
Skin/Eye Category 2 / 2AIrritant.[4][6][7] Morpholine derivatives can penetrate compromised skin.
Inhalation STOT-SE 3Respiratory tract irritation.[1][4][7] Zero-tolerance for open-bench handling.
Stability N/ARetro-Mannich Risk: Avoid high heat (>60°C) without pH control to prevent decomposition into toxic precursors.[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is governed by the permeation dynamics of the morpholine ring. Standard latex gloves offer insufficient protection against cyclic amines.

Protective Layering Specifications[1]
ZonePPE RequirementTechnical Justification
Dermal (Hands) Double Nitrile System 1. Inner: 4 mil Nitrile (Bright Color)2. Outer: 5-8 mil High-Grade NitrileMorpholine derivatives have variable breakthrough times.[1] The double layer provides a visual breach indicator and extends breakthrough time to >480 mins for solid handling.
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient due to the fine particle size of the solid salt, which can bypass side-shields via air currents.[1]
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary containment.[1] If weighing outside a hood is unavoidable, a P100/N95 particulate respirator is mandatory.
Body Tyvek® Lab Coat or ApronCotton coats absorb liquids. Tyvek provides a non-porous barrier against potential liquid solutions.
PPE Decision Logic

The following decision tree illustrates the required PPE adjustments based on the physical state of the compound during your workflow.

PPE_Decision_Tree Start Start: Handling Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Weighing Task: Weighing Solid->Weighing Solvent Solvent Type? Liquid->Solvent SolidPPE REQ: Nitrile (5mil) + Goggles + Balance Enclosure/Hood Weighing->SolidPPE Organic Organic (DCM/MeOH) Solvent->Organic Aqueous Aqueous / Buffer Solvent->Aqueous OrgPPE REQ: Double Nitrile (Change <15 mins) + Butyl Apron if >1L Organic->OrgPPE AqPPE REQ: Single Nitrile (5mil) + Lab Coat Aqueous->AqPPE

Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note the increased protection required for organic solvents due to enhanced permeation risks.

Operational Protocols

Weighing & Transfer (Solid State)

Risk: Static charge in Mannich bases can cause powder scattering, leading to inhalation or surface contamination.

  • Engineering Control: utilize a localized exhaust ventilation (LEV) or a balance enclosure.

  • Static Mitigation: Use an ionizing fan or antistatic gun on the weighing boat before adding the compound.

  • Technique: Do not use spatulas that have been used with strong oxidizers. Use a disposable antistatic weighing funnel to transfer to the reaction vessel.

Solubilization & Reaction

Risk: Exothermic decomposition.

  • Solvent Choice: When dissolving, add solvent slowly. Avoid strong acids initially, as this may protonate the morpholine nitrogen exothermically.

  • Thermal Limits: Maintain reaction temperatures below 60°C unless essential. If higher temperatures are required, ensure the pH is neutral or slightly acidic to prevent the retro-Mannich reaction (cleavage into formaldehyde and amine).[1]

Emergency Response & Spill Management

In the event of a release, immediate action minimizes exposure.[5][6] Do not attempt to clean up a spill >50g without EHS support.

Spill Response Workflow

Spill_Response Spill Spill Detected Isolate 1. Evacuate & Isolate (15ft radius) Spill->Isolate Assess 2. Assess State Isolate->Assess SolidSpill Solid/Powder Assess->SolidSpill LiquidSpill Liquid/Solution Assess->LiquidSpill WetWipe 3. Cover with wet paper towel (prevent dust) SolidSpill->WetWipe Absorb 3. Absorb with Vermiculite/Sand LiquidSpill->Absorb Clean 4. Clean with Soap/Water (Avoid Bleach) WetWipe->Clean Absorb->Clean Dispose 5. Double Bag -> Chemical Waste Clean->Dispose

Figure 2: Step-by-step spill response.[1] Note the specific instruction to avoid bleach, which can react with amines to form chloramines.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[2][3][4] Lift eyelids.[2] Do not rub.

  • Skin Contact: Wash with soap and copious water.[3][4] Remove contaminated clothing.[2][3][5][6][7][8] Note: Morpholine odor on skin indicates insufficient washing.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Disposal & Waste Management

Proper disposal prevents environmental toxicity, particularly to aquatic life, which is a known risk for morpholine derivatives.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Chemical Waste"Solid Waste: Morpholine Derivative.[1] Toxic/Irritant."
Liquid Waste Non-Halogenated Organic*"Organic Solvents + Trace Amines."
Contaminated Sharps Bio/Chem SharpsStandard Sharps Container.

*Note: If the reaction involved Dichloromethane (DCM) or Chloroform, use the Halogenated Waste stream.

References

  • PubChem. (n.d.).[9] 1-(4-Morpholinyl)-1-propanone Compound Summary. National Library of Medicine. Retrieved from [Link](Note: Used as a structural proxy for morpholine ketone safety data).[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Morpholine.[10] United States Department of Labor. Retrieved from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

Sources

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